Product packaging for Urapidil(Cat. No.:CAS No. 34661-75-1)

Urapidil

カタログ番号: B1196414
CAS番号: 34661-75-1
分子量: 387.5 g/mol
InChIキー: ICMGLRUYEQNHPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Historical Context of Urapidil Discovery and Development

This compound, a substituted piperazine (B1678402) derivative, was first approved in Germany in January 1980, establishing it as a well-known medication in the pharmaceutical landscape. patsnap.com Its development arose from the search for effective antihypertensive agents. Early research identified this compound as an alpha-1 adrenoceptor antagonist. nih.gov However, subsequent studies revealed a more complex mechanism, involving central effects in addition to its peripheral alpha-blocking activity. This dual action was a key aspect of its development, aiming to provide effective blood pressure control with potentially different haemodynamic effects compared to agents acting solely through one mechanism. The exploration of its interaction with serotonin (B10506) receptors, particularly the 5-HT1A receptor, was a crucial step in understanding its full pharmacological profile. dovepress.compatsnap.comkardiologickarevue.cz

Current Status of this compound Research and Clinical Relevance

Current academic research on this compound continues to investigate its efficacy and potential benefits in various clinical scenarios beyond essential hypertension. Studies are exploring its application in managing hypertensive crises, perioperative hypertension, and pre-eclampsia. researchgate.netclinicaltrials.eunih.gov Research also suggests a potential role for this compound in the management of acute stroke, although specific studies in this area are ongoing. clinicaltrials.eutaylorandfrancis.com

Furthermore, research is delving into the effects of this compound on specific patient populations and conditions. For instance, studies have compared this compound to other antihypertensive agents like nitroglycerin in the treatment of hypertensive patients with acute heart failure, assessing clinical indexes such as left ventricular ejection fraction, systolic blood pressure, and N-terminal prohormone of brain natriuretic peptide. dovepress.comresearchgate.netresearchgate.net Some research indicates that this compound may offer advantages in certain parameters compared to traditional treatments. dovepress.comresearchgate.net

Ongoing clinical trials are investigating various aspects of this compound use, including its effectiveness in managing blood pressure after successful reperfusion in acute ischemic stroke patients, its effects on cerebral oxygenation during carotid endarterectomy, and its impact on stroke volume variation during surgery. clinicaltrials.eu Research is also exploring potential benefits of alpha-blockers, including this compound, on lipid profiles and glucose metabolism in hypertensive patients with concomitant diabetes and/or hyperlipidemia. researchgate.netnih.gov Preclinical studies are also exploring novel potential applications, such as the neuroprotective effects of this compound in models of traumatic brain injury, investigating its impact on markers of oxidative stress and inflammation. nih.gov

Data from a meta-analysis comparing this compound and nitroglycerin in hypertensive patients with acute heart failure provided insights into various clinical indexes:

Clinical Index This compound Group Outcome Nitroglycerin Group Outcome P-value
Left Ventricular Ejection Fraction Better Worse < 0.05
Systolic Blood Pressure Better Worse < 0.05
N-terminal proBNP Better Worse < 0.05
Left Ventricular End-Diastolic Volume Better Worse < 0.05
Cardiac Index Better Worse < 0.05
ALT Better Worse < 0.05
AST Better Worse < 0.05
Creatinine (B1669602) Worse Better < 0.05
Diastolic Blood Pressure Comparable Comparable > 0.05
Left Ventricular End-Systolic Volume Comparable Comparable > 0.05
Left Ventricular End-Systolic Dimension Comparable Comparable > 0.05
Heart Rate Comparable Comparable > 0.05
Fasting Plasma Glucose Comparable Comparable > 0.05
Total Cholesterol Levels Comparable Comparable > 0.05

Based on data from a meta-analysis of seven randomized controlled trials comparing this compound and nitroglycerin in hypertensive patients with acute heart failure. dovepress.comresearchgate.net Note: "Better" or "Worse" indicates a statistically significant difference (P<0.05) favoring that group for the specific index.

Philosophical and Theoretical Underpinnings of Dual-Mechanism Antihypertensives

The theoretical basis for developing dual-mechanism antihypertensives like this compound lies in the complex physiological regulation of blood pressure. Blood pressure is influenced by multiple systems, including the sympathetic nervous system, the renin-angiotensin system, and local factors affecting vascular tone. wikipedia.org Targeting multiple pathways simultaneously can potentially lead to more effective blood pressure control and mitigate compensatory mechanisms that might limit the effectiveness of drugs acting on a single target. patsnap.com

This compound's dual mechanism involves both peripheral alpha-1 adrenergic receptor blockade and central serotonin 5-HT1A receptor agonism. patsnap.comkardiologickarevue.cz The peripheral alpha-1 blockade inhibits the vasoconstrictor effect of catecholamines on blood vessels, leading to vasodilation and reduced peripheral resistance. patsnap.come-lactancia.org The central agonism at 5-HT1A receptors in the brainstem is thought to reduce sympathetic outflow from the central nervous system, further contributing to blood pressure lowering and potentially preventing reflex tachycardia, which can be a side effect of some vasodilators. patsnap.comkardiologickarevue.cztaylorandfrancis.com This combined action addresses both the peripheral vasoconstriction and the central sympathetic drive contributing to hypertension. The philosophical underpinning is that a multi-targeted approach can provide a more balanced and comprehensive modulation of the cardiovascular system compared to single-target therapies, potentially leading to improved outcomes and a more favorable haemodynamic profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29N5O3 B1196414 Urapidil CAS No. 34661-75-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMGLRUYEQNHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021425
Record name Urapidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34661-75-1
Record name Urapidil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34661-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urapidil [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034661751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urapidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12661
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name urapidil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urapidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urapidil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.377
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URAPIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78GF17HJS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms of Action of Urapidil

Peripheral Alpha-1 Adrenoceptor Antagonism

The principal peripheral action of Urapidil is the blockade of postsynaptic alpha-1 adrenergic receptors located on the smooth muscle cells of blood vessels. patsnap.comnih.gov In the sympathetic nervous system, the neurotransmitter norepinephrine (B1679862) typically binds to these receptors, triggering vasoconstriction and an increase in peripheral vascular resistance, which elevates blood pressure. patsnap.com this compound acts as a selective antagonist at these alpha-1 adrenoceptors, competitively inhibiting the binding of norepinephrine. nih.govnih.gov This inhibition prevents vasoconstriction, leading to vasodilation, a decrease in total peripheral resistance, and consequently, a reduction in arterial blood pressure. nih.govnih.gov

This compound demonstrates a competitive antagonism at alpha-1 adrenoceptors. nih.gov Radioligand binding studies have confirmed its selectivity for alpha-1 over alpha-2 adrenoceptors. nih.gov While it is a selective alpha-1 antagonist, its potency and selectivity are considered somewhat less than that of prazosin (B1663645). nih.govnih.gov

The alpha-1 adrenoceptor family is composed of three subtypes: α1A, α1B, and α1D. this compound and its derivatives have been shown to differentiate between these subtypes. For instance, the derivative 5-methyl-urapidil displays high selectivity for the α1A-adrenoceptor subtype. nih.govnih.gov Studies using [3H]-prazosin to label alpha-1 adrenoceptors on membranes from various rat tissues revealed that this compound and its derivatives displaced the radioligand in a tissue-dependent manner, suggesting differential binding to receptor subtypes. nih.gov Specifically, 5-methyl-urapidil demonstrated binding to two distinct sites, corresponding to the proposed alpha-1A and alpha-1B subtypes. nih.gov

Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs). Their activation by an agonist like norepinephrine initiates a specific intracellular signaling cascade. The receptor couples to Gq/11 proteins, which in turn activate the enzyme phospholipase C (PLC). nih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytoplasm and binds to receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.gov The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of vascular smooth muscle. nih.gov

By acting as an antagonist, this compound blocks the initial step of this pathway—the binding of norepinephrine to the alpha-1 adrenoceptor. This blockade prevents the activation of the Gq/11 protein and the subsequent downstream signaling cascade. The result is an inhibition of intracellular calcium release and a reduction in calcium sensitivity of the contractile machinery, leading to vascular smooth muscle relaxation and vasodilation. mdpi.com

Both this compound and Prazosin are selective alpha-1 adrenoceptor antagonists that lower blood pressure by reducing total peripheral resistance. nih.govnih.gov However, there are notable differences in their hemodynamic profiles.

Table 1: Comparative Effects of this compound and Prazosin in Conscious Rats
ParameterThis compound EffectPrazosin Effect
Mean Arterial PressureSignificant DecreaseSignificant Decrease
Total Peripheral ResistanceSignificant DecreaseSignificant Decrease
Renal Vascular ResistanceSignificant DecreaseLess significant decrease than this compound
Heart RateNo significant changeIncreased
Norepinephrine Pressor BlockadeLess effectiveMore effective

The class of alpha-1 blockers includes several agents with varying selectivity for the α1A, α1B, and α1D subtypes. drugbank.commayoclinic.org This subtype selectivity can influence their clinical application. For example, antagonists with high selectivity for the α1A-subtype, which is prevalent in the prostate and bladder neck, are often used for benign prostatic hyperplasia (BPH). mdpi.comkarger.com

Tamsulosin and the this compound derivative 5-methyl-urapidil show a notable selectivity for the alpha-1a subtype. nih.gov In contrast, other alpha-blockers like Doxazosin and Terazosin are non-selective for the alpha-1 subtypes. okayama-u.ac.jp While this compound is selective for alpha-1 receptors over alpha-2, it is generally considered less subtype-selective than agents like Tamsulosin. nih.govnih.gov This broader action contributes to its primary use as a systemic antihypertensive agent rather than a specific treatment for BPH, although it has been studied for this indication. karger.com

Table 2: Alpha-1 Adrenoceptor Subtype Selectivity of Various Antagonists
AntagonistPrimary Selectivity
This compoundα1-selective (less subtype-specific)
Prazosinα1-selective (non-subtype-specific)
Doxazosinα1-selective (non-subtype-specific)
Terazosinα1-selective (non-subtype-specific)
Tamsulosinα1A-subtype selective
5-Methyl-urapidilα1A-subtype selective

Comparative Analysis of Alpha-1 Adrenoceptor Selectivity with Other Antagonists

Central Serotonin (B10506) 5-HT1A Receptor Agonism

In addition to its peripheral alpha-blocking effects, this compound possesses a distinct central mechanism of action involving the stimulation of serotonin 5-HT1A receptors. patsnap.comwikipedia.org These receptors are located presynaptically on serotonergic neurons in the raphe nuclei of the brainstem and postsynaptically in regions like the hippocampus and amygdala. nih.govpsychopharmacologyinstitute.com

Molecular Binding Characteristics to 5-HT1A Receptors

This compound and its derivatives demonstrate selective binding to serotonin 5-HT1A receptors. nih.gov In comparative binding studies, this compound showed the highest potency for 5-HT1A receptor sites when compared to its affinity for alpha-1 and alpha-2 adrenoceptors. nih.gov The interaction with 5-HT1A receptors in the brain is a critical factor in its ability to lower blood pressure. nih.gov

The mechanism is believed to involve the activation of 5-HT1A receptors in the medulla oblongata, which in turn reduces the firing rate of serotonergic neurons. nih.gov This action lessens their excitatory signals to sympathetic neurons, resulting in a hypotensive effect. nih.gov Studies using derivatives such as 5-methylthis compound (B1664665) have further elucidated these binding characteristics, showing nanomolar affinity for the 5-HT1A site. nih.gov This binding is noted to be sensitive to Guanosine Triphosphate (GTP) and is modulated by the presence of divalent cations. nih.gov

CompoundReceptor TargetBinding CharacteristicReference
This compound5-HT1A ReceptorAgonist; Highest potency compared to α1 and α2 sites. nih.gov
5-Methylthis compound5-HT1A ReceptorBinds with nanomolar affinity. nih.gov
This compound Derivatives5-HT1A ReceptorBinding is sensitive to GTP and modulated by divalent cations. nih.gov

Intracranial and Brainstem Sites of Action

The central effects of this compound are localized to specific areas within the brain, particularly the brainstem. patsnap.com Experimental studies in animal models have demonstrated that direct administration of this compound into the cerebral ventricles or onto the ventral surface of the medulla oblongata results in a decrease in arterial blood pressure. nih.govnih.gov Specifically, microinjections into the rostral part of the nucleus reticularis lateralis, a nucleus associated with the ventral medullary surface, have been shown to produce a significant antihypertensive effect. nih.gov Furthermore, the hypotensive effect of this compound is more pronounced when infused via the vertebral artery compared to a peripheral infusion into the femoral artery, which strongly suggests a primary site of action within the central nervous system. nih.gov

Impact on Sympathetic Nervous System Outflow

This compound's central mechanism of action directly impacts the sympathetic nervous system by decreasing its outflow from the central nervous system. nih.gov The agonism of 5-HT1A receptors diminishes sympathetic nervous system activity, which in turn reduces the release of vasoconstricting neurotransmitters like norepinephrine. patsnap.com In studies on anesthetized cats and rats, higher doses of this compound were shown to reduce sympathetic impulse output. nih.gov However, it is important to note that some research conducted on conscious, hypertensive rats did not observe a decrease in sympathetic nerve activity, suggesting that the hypotensive effect in this model was primarily due to peripheral alpha-1 blockade. ahajournals.orgnih.gov The central sympatholytic effect appears to be more evident at higher doses. nih.gov

Modulation of Baroreceptor Reflex

A distinctive feature of this compound's central action is its modulation of the baroreceptor reflex. patsnap.com The baroreceptor reflex is a rapid feedback mechanism that maintains blood pressure homeostasis; a drop in blood pressure typically triggers a compensatory increase in heart rate (reflex tachycardia). patsnap.comyoutube.com this compound's central effects blunt this compensatory response, which is why it generally does not cause the reflex tachycardia often seen with other vasodilating agents. patsnap.comwikipedia.org This modulation contributes to a sustained and controlled reduction in blood pressure. patsnap.com In animal studies, intracisternally administered this compound was shown to suppress reflex tachycardia. nih.gov However, conflicting results have been reported from studies in conscious rats, where this compound administered centrally did not appear to influence baroreceptor responses, indicating that experimental conditions may influence this outcome. ahajournals.org

Differentiation from Alpha-2 Adrenoceptor Agonism

While this compound has a central antihypertensive effect, its mechanism is distinctly different from that of alpha-2 adrenoceptor agonists like clonidine (B47849). nih.gov Initial hypotheses suggested a similar mechanism, but this was later disproven. nih.gov Radioligand binding studies have demonstrated that this compound possesses little to no affinity for alpha-2 adrenoceptors. nih.gov Furthermore, the central hypotensive action of this compound is not blocked by alpha-2 adrenoceptor antagonists such as yohimbine (B192690) and rauwolscine, which are known to inhibit the effects of clonidine. nih.gov In comparative studies, only clonidine was found to decrease sympathetic nerve activity, whereas this compound did not, further distinguishing their central mechanisms. nih.gov Some evidence suggests this compound may even have weak presynaptic alpha-2 antagonistic properties, rather than agonistic ones. nih.gov

DrugPrimary Peripheral MechanismPrimary Central MechanismEffect on Sympathetic OutflowReference
This compoundα1-adrenoceptor antagonist5-HT1A receptor agonistDecrease (at high doses) or no change patsnap.comnih.govnih.gov
ClonidineMinimalα2-adrenoceptor agonistDecrease nih.govnih.gov
Prazosinα1-adrenoceptor antagonistNoneNo change or increase nih.govnih.gov

Synergistic and Antagonistic Interactions Between Peripheral and Central Mechanisms

This dual action creates a beneficial interaction: the central sympatholytic effect counteracts the reflex tachycardia that would typically be induced by peripheral vasodilation. patsnap.comwikipedia.org This prevention of a significant increase in heart rate allows for a more controlled and effective lowering of blood pressure, making this compound a valuable agent in the management of hypertensive emergencies. patsnap.com The combination of vasodilation without a compensatory sympathetic activation is a hallmark of this compound's pharmacological profile. nih.gov

Consequences for Reflex Tachycardia

A notable characteristic of this compound's pharmacological profile is its minimal impact on heart rate, a feature that distinguishes it from many other α1-adrenoceptor antagonists. Typically, a drop in blood pressure, as induced by vasodilation, is detected by baroreceptors, which then trigger a compensatory increase in sympathetic outflow to the heart, resulting in reflex tachycardia. However, this compound's central 5-HT1A agonistic activity counteracts this reflex.

The central sympatholytic effect of this compound helps to blunt the baroreceptor reflex, preventing the typical compensatory increase in heart rate. researchgate.net This modulation of the baroreceptor reflex is a key factor in the absence of significant reflex tachycardia with this compound treatment. researchgate.net

Detailed research findings have consistently demonstrated this unique property of this compound. In a multicenter double-blind comparative study, it was observed that during monotherapy with this compound, heart rate did not change at any stage of the treatment. A study comparing the hemodynamic effects of this compound with prazosin, another α1-adrenoceptor antagonist, found that while both drugs had similar vasodilating effects, the increase in heart rate was smaller after this compound than after prazosin. nih.gov

Further illustrating this point, a randomized, double-blind, placebo-controlled, cross-over study in healthy male volunteers compared the effects of single oral doses of this compound and another alpha-blocker, doxazosin. The results showed that while both drugs decreased blood pressure to a similar extent, resting heart rate was significantly increased by doxazosin, but not by this compound. nih.gov

Comparative Effects of this compound and Doxazosin on Resting Heart Rate

ParameterThis compound (60 mg)Doxazosin (4 mg)Placebo
Change in Resting Heart Rate from Placebo+12% (not significant)+25% (p < 0.05)-

Data from a randomized, double-blind, placebo-controlled, cross-over study in 12 healthy males. The increase in resting heart rate with doxazosin was significantly higher than with this compound (p < 0.05). nih.gov

In the context of hypertensive crises, intravenous this compound has also been shown to be effective in lowering blood pressure without inducing reflex tachycardia. A multicenter randomized controlled trial comparing intravenous this compound with nitroglycerin in older hypertensive patients with acute heart failure found that this compound was associated with better-controlled blood pressure without significant changes in heart rate. nih.govnih.gov A meta-analysis of seven randomized controlled trials also concluded that this compound and nitroglycerin had comparable effects on heart rate. dovepress.com

This lack of significant effect on heart rate is a clinically important advantage of this compound, as tachycardia can increase myocardial oxygen demand, which may be detrimental in patients with underlying cardiac conditions. researchgate.net

Pharmacokinetic and Pharmacodynamic Studies of Urapidil

Absorption and Bioavailability Research

Urapidil is readily absorbed after oral administration. nih.gov The oral bioavailability of this compound is approximately 70-78%, with some studies reporting a range of 72% to 84%. nih.govijpbs.compharmahealthsciences.netnih.gov Peak plasma concentrations after administration of a sustained-release capsule occur around 4 to 6 hours. nih.govnih.gov Moderate first-pass metabolism is assumed to occur. nih.govijpbs.com Studies have investigated different formulations, including slow-release capsules, and found that while some formulations can achieve prolonged release, highly retarded preparations may show reduced bioavailability. google.comnih.gov For instance, one study noted that a preparation showing in vitro release over 15 hours achieved an in vivo bioavailability of only 34%. google.com

Distribution Studies

This compound distributes rapidly into tissues. innovareacademics.in

This compound has been shown to permeate the blood-brain barrier (BBB). nih.govnih.gov Studies in patients with an intact BBB detected this compound in the cerebrospinal fluid (CSF) as early as 5 minutes after intravenous administration. nih.gov The concentration ratio of plasma to CSF after the distribution phase was found to be approximately 5:1. nih.gov Evidence suggests that at clinically relevant doses, this compound reaches CSF concentrations that allow interaction with central 5-HT1A receptors. nih.govnih.gov

Plasma protein binding refers to the extent to which a drug binds to proteins in the blood plasma. wikipedia.orgbioanalysis-zone.com This binding is important as only the unbound fraction of the drug is generally considered pharmacologically active and available for metabolism and excretion. wikipedia.orgbioanalysis-zone.com this compound exhibits plasma protein binding. Studies using nuclear magnetic resonance (NMR) have indicated that this compound has a medium to high affinity for human serum albumin (HSA). researchgate.netirbm.com The binding of this compound to plasma proteins can influence its distribution and elimination. wikipedia.org

Elimination and Excretion Research

The elimination of this compound and its metabolites primarily occurs via the kidneys and in feces. This compound undergoes extensive metabolism in the liver, primarily through hydroxylation. e-lactancia.orgmims.comontosight.ainih.gov

Renal and Fecal Excretion Profiles

In humans, approximately 50-70% of this compound and its metabolites are eliminated through the kidneys. e-lactancia.orgnih.govpsu.edu About 15% of the administered dose is excreted as unchanged, pharmacologically active this compound in the urine. e-lactancia.org The remaining portion is excreted in the feces, predominantly as metabolites. e-lactancia.org The primary metabolite found in feces is para-hydroxylated this compound, which exhibits no significant blood pressure-lowering effect. e-lactancia.orgontosight.ai Other metabolites, such as O-demethylated and uracil-N-demethylated this compound, are also found in urine and may possess some antihypertensive activity, although their contribution at therapeutic doses is considered unclear due to low serum concentrations. nih.govpsu.edunih.gov

The renal clearance of this compound has been reported as 1.8 L/h. nih.gov Within 24 hours of oral administration, 50-70% of the dose is excreted in the urine, with about 15% as the parent compound and the rest as metabolites. psu.edu The major metabolite, aryl-p-hydroxylated this compound (M1), accounts for about 30% of the oral dose and is found in urine. nih.govpsu.edu

Summary of this compound Excretion:

Excretion RouteProportion of Dose (approx.)Form ExcretedPharmacological Activity
Kidneys50-70% (total)Parent drug (15%), MetabolitesActive (parent), Some metabolites potentially active
FecesRemainderMetabolites (primarily para-hydroxylated)Negligible (para-hydroxylated)

Influence of Organ Dysfunction (Hepatic, Renal) on Pharmacokinetics

Hepatic and renal function significantly influence the pharmacokinetics of this compound. This compound is predominantly metabolized in the liver. e-lactancia.orgmims.comnih.gov

In patients with advanced hepatic insufficiency, the volume of distribution and clearance of this compound are reduced, leading to an extended elimination half-life. e-lactancia.org Severe hepatic insufficiency requires caution. mims.com

While this compound pharmacokinetics are generally considered relatively unaffected by moderate renal failure (creatinine clearance 40 ml/min), the elimination half-life can increase in patients with impaired renal function. psu.eduresearchgate.netnih.gov In patients with end-stage renal disease requiring hemodialysis, peak plasma concentrations may be affected. psu.edu Slower elimination observed in elderly patients might be linked to age-related reductions in renal function rather than age itself. researchgate.netresearchgate.net

Influence of Organ Dysfunction:

Organ DysfunctionPharmacokinetic Effect
HepaticReduced volume of distribution and clearance, extended half-life (advanced insufficiency) e-lactancia.org
RenalExtended half-life (impaired function) e-lactancia.orgpsu.eduresearchgate.net, potentially affected peak concentrations in end-stage disease psu.edu

Pharmacodynamic Modeling and Simulation

Pharmacodynamic studies of this compound focus on the relationship between drug concentration and its effects on blood pressure and heart rate, as well as the temporal profile of these effects.

Dose-Response Relationships and Onset of Action

This compound reduces systolic and diastolic blood pressure by decreasing peripheral resistance. e-lactancia.orgnih.gov This effect is primarily mediated by blocking postsynaptic alpha-1 adrenoceptors. e-lactancia.orgnih.govnih.govnih.gov this compound also has a central action that modulates circulatory control, potentially inhibiting a reactive increase in sympathetic tone or reducing sympathetic tone. e-lactancia.orgnih.govnih.govpatsnap.com

Studies have investigated the dose-response relationship of this compound. nih.govnih.gov While lower single doses may decrease blood pressure and increase heart rate, higher doses maintain the hypotensive effect without causing tachycardia. nih.govnih.gov This suggests a complex interaction between its peripheral alpha-1 blockade and central actions.

The onset of action of intravenous this compound is rapid. patsnap.comclinicaterapeutica.itempendium.com Intravenous administration can lead to a significant reduction in blood pressure within 10 minutes. clinicaterapeutica.it For intravenous bolus injection, the onset of action is typically within 1-5 minutes. empendium.com

Duration of Action and Half-Life Considerations

The elimination half-life of this compound from serum after intravenous bolus injection is approximately 2.7 hours (ranging from 1.8 to 3.9 hours). e-lactancia.org For oral administration of sustained-release formulations, the terminal half-life is around 4.7 hours. mims.comnih.govpsu.edunih.gov This half-life supports twice-daily dosing for the treatment of hypertension with oral formulations. psu.edu

Summary of Half-Life and Duration of Action:

Administration RouteElimination Half-Life (approx.)Duration of Action (approx.)
Intravenous2.7 hours (1.8-3.9 hours) e-lactancia.org1-2 hours empendium.com
Oral (sustained release)4.7 hours mims.comnih.govpsu.edunih.govNot explicitly stated for oral in provided text, but supports twice-daily dosing psu.edu

Preclinical Research on Urapidil

In Vitro Studies

In vitro studies involve experiments conducted outside of a living organism, typically using cell cultures or isolated tissues. creative-biolabs.comnews-medical.net These studies are valuable for investigating the direct effects of a compound on specific receptors, enzymes, or cellular processes in a controlled environment. news-medical.net

Receptor Binding Assays and Affinity Profiling

Urapidil has been extensively studied for its binding affinity to various receptors, particularly adrenergic receptors and serotonin (B10506) receptors. Research indicates that this compound acts as an antagonist of α1-adrenoceptors and a partial agonist of the serotonin 5-HT1A receptor subtype. caymanchem.comrndsystems.comwikipedia.org

Studies using rat cortex homogenates have shown that this compound selectively binds to α1- over α2-adrenoceptors, with reported IC50 values of 0.74 µM and 42 µM, respectively. caymanchem.com Furthermore, this compound demonstrates selectivity for 5-HT1A receptors over 5-HT1B and 5-HT2 receptors in rat cortex, with IC50 values of 0.4 µM, 20.4 µM, and >10 µM, respectively. caymanchem.com

Investigations into the subclassification of α1-adrenoceptors using radioligand binding assays with [³H]-prazosin have shown that this compound and its derivatives displace the radioligand from binding sites in a concentration-dependent manner that varies across different rat tissues. nih.govnih.gov For instance, IC50 values were found to be lower in tissues like vas deferens, hippocampus, and cerebral cortex compared to heart, liver, and spleen. nih.govnih.gov Studies with 5-methylthis compound (B1664665), a derivative, have indicated binding to two distinct α1-adrenoceptor sites, corresponding to the proposed α1A and α1B subtypes, with mean K₁ values of approximately 0.6 nM and 45 nM. nih.govnih.gov The proportion of [³H]-prazosin binding sites with high affinity for 5-methylthis compound varied by tissue, being 58% in vas deferens, 69% in hippocampus, 41% in cerebral cortex, and 23% in myocardium, with negligible high-affinity sites in liver and spleen. nih.govnih.gov

The binding of this compound derivatives to 5-HT1A recognition sites has also been demonstrated, suggesting that this binding contributes to their hypotensive action. nih.gov

Here is a summary of receptor binding affinities:

Receptor SubtypeTissue (Rat)LigandIC₅₀ (µM)Kᵢ (nM)Reference
α1-adrenoceptorCortexThis compound0.74- caymanchem.com
α2-adrenoceptorCortexThis compound42- caymanchem.com
5-HT1A receptorCortexThis compound0.4- caymanchem.com
5-HT1B receptorCortexThis compound20.4- caymanchem.com
5-HT2 receptorCortexThis compound>10- caymanchem.com
α1-adrenoceptorVarious TissuesThis compoundVaries- nih.govnih.gov
α1A-adrenoceptorRat Tissues5-methylthis compound-~0.6 nih.govnih.gov
α1B-adrenoceptorRat Tissues5-methylthis compound-~45 nih.govnih.gov
5-HT1A receptorVarious TissuesThis compound-High affinity nih.gov

Cellular Signaling Pathway Investigations

This compound's interaction with receptors can modulate various intracellular signaling pathways. Studies have investigated its effects on pathways downstream of α1-adrenoceptors and 5-HT1A receptors.

For instance, as a functional model for 5-HT1A receptors, this compound has been shown to inhibit cAMP accumulation induced by forskolin (B1673556) in calf hippocampus, with an EC50 of 390 nM. caymanchem.com This suggests that this compound's partial agonism at 5-HT1A receptors can lead to the inhibition of adenylate cyclase activity, a common downstream effect of Gi protein-coupled receptors like 5-HT1A. wikipedia.orgdrugbank.com

Preclinical studies have also explored this compound's effects on signaling pathways related to inflammation, oxidative stress, and apoptosis, particularly in the context of tissue injury models. x-mol.netnih.gov In a traumatic brain injury (TBI) model, this compound treatment in rats significantly decreased the expression of markers such as BCL2-interacting protein 3-like (BNIP3L), high mobility group box 1 (HMGB1), and hypoxia-inducible factor-1 alpha (HIF1α), which are involved in mitochondrial dysfunction, inflammation, and hypoxia. x-mol.netnih.gov It also reduced levels of TNF-α and Caspase-3 (Cas-3) immunexpressions, indicative of reduced inflammation and apoptosis. x-mol.netnih.gov Furthermore, this compound elevated total antioxidant status (TAS) levels while decreasing total oxidant status (TOS) and oxidative stress index (OSI) levels, suggesting an antioxidant effect. x-mol.netnih.gov These findings indicate that this compound can regulate molecular pathways associated with neuroinflammation, mitochondrial dysfunction, and hypoxia in preclinical models of TBI. x-mol.netnih.gov

Vascular Reactivity Studies

In vitro studies on isolated blood vessels have provided insights into this compound's effects on vascular tone. This compound is known to reduce blood pressure and peripheral resistance, primarily through its α1-adrenoceptor antagonist activity. nih.gov

Studies evaluating vascular reactivity in different types of arteries, such as porcine coronary and pulmonary arteries, rat aorta, and human pulmonary artery, have shown that this compound can induce relaxation. researchgate.netoup.com this compound markedly inhibited contractions induced by phenylephrine, an α1-adrenoceptor agonist, in rat aortic rings, with a more pronounced effect observed in rings without endothelium. researchgate.net

While this compound is also a 5-HT1A receptor agonist, in vitro studies on isolated arteries have not consistently supported a significant role for 5-HT1A receptor activation in mediating this compound's effects on vascular tone in all vessel types tested. researchgate.net For example, in porcine coronary and pulmonary artery rings with intact endothelium, serotonin induced concentration-dependent relaxation, but this compound and the 5-HT1A receptor agonist 8-OH-DPAT did not. researchgate.net

Comparative studies on the vasodilatory properties of this compound and other agents in human internal mammary artery, radial artery, and great saphenous vein have shown that this compound causes significant relaxation. oup.comoup.com The reactivity to this compound was found to be greater in the radial artery compared to the internal mammary artery and great saphenous vein. oup.comoup.com

In Vivo Animal Models

Antihypertensive Efficacy in Various Animal Models

This compound's antihypertensive efficacy has been demonstrated in various animal models. Studies in conscious normotensive and spontaneously hypertensive rats (SHR) have shown that oral administration of this compound reduces mean arterial pressure (MAP). nih.gov

In pithed rats, this compound has been shown to antagonize vasoconstriction mediated by both α1- and α2-adrenoceptors, induced by cirazoline (B1222771) and B-HT 920, respectively. nih.gov However, this compound itself caused limited pressor responses at high doses in pithed rats, which were not blocked by yohimbine (B192690), prazosin (B1663645), or ketanserin. nih.gov

Studies comparing central and peripheral administration of this compound have provided insights into its mechanisms of action. In chloralose-anesthetized cats, this compound was more potent in reducing MAP when infused via the vertebral artery (suggesting a central effect) compared to infusion via the femoral artery (suggesting a peripheral effect). nih.gov

Research in conscious, chronically instrumented stroke-prone spontaneously hypertensive rats (SHRSP) aimed to determine if this compound's antihypertensive effects were partly due to centrally mediated depression of sympathetic nervous system activity. ahajournals.org While centrally administered this compound and prazosin lowered blood pressure and blocked the response to intravenously administered phenylephrine, suggesting a peripheral effect, centrally administered this compound also decreased heart rate. ahajournals.orgresearchgate.net Intravenous infusions of this compound in doses sufficient to lower blood pressure in SHRSP completely blocked the actions of phenylephrine, indicating peripheral α1-adrenoceptor blockade. ahajournals.orgresearchgate.net These data suggest that in conscious SHRSP, this compound lowers blood pressure primarily through peripheral blockade of α1-adrenoceptors, although its effect on heart rate is consistent with a central action. ahajournals.orgresearchgate.net

Despite initial hypotheses suggesting a clonidine-like central α2-adrenoceptor agonistic activity, later studies did not support this. nih.gov Radioligand binding studies showed no affinity for α2-adrenoceptors, and the central hypotensive activity of this compound in cats was not suppressed by α2-adrenoceptor blocking agents like yohimbine and rauwolscine. nih.gov The central hypotensive effect is more likely related to its 5-HT1A agonistic activity. nih.gov

Neurocardiovascular Effects in Animal Models

Preclinical studies in animal models have investigated this compound's effects on the nervous and cardiovascular systems, beyond just blood pressure reduction.

Studies in chloralose-anesthetized cats aimed to determine if this compound acts in the central nervous system (CNS) to lower arterial blood pressure and to identify the brain site and receptor mechanism involved. nih.gov Injection of this compound into the fourth ventricle or local application to the ventral medullary surface decreased arterial pressure. nih.gov Microinjection into the rostral part of the nucleus reticularis lateralis (rLRN), a nucleus associated with the ventral medullary surface, produced a similar antihypertensive effect. nih.gov This central effect of this compound was not altered by α1-receptor blockade but resembled the effects of drugs that stimulate 5-HT1A receptors. nih.gov this compound demonstrated higher potency for binding to 5-HT1A receptor sites compared to α1- and α2-receptor sites in rat cerebral cortex homogenates. nih.gov These findings suggest that this compound's central action contributing to its antihypertensive effect may involve activation of 5-HT1A receptors. nih.gov

In conscious SHRSP, while central administration of this compound lowered blood pressure and decreased heart rate, it did not significantly affect sympathetic nerve activity as measured by splanchnic nerve activity. ahajournals.orgresearchgate.net This contrasts with clonidine (B47849), which significantly decreased sympathetic nerve activity upon central administration. ahajournals.orgresearchgate.net However, the decrease in heart rate observed with central this compound administration is consistent with a central mode of action. ahajournals.org

Animal models of tissue injury, such as traumatic brain injury, have also been used to explore the neuroprotective potential of this compound. x-mol.netnih.gov As mentioned earlier, studies in rats with TBI showed that this compound treatment reduced markers of neuroinflammation, mitochondrial dysfunction, and hypoxia, and exhibited antioxidant and anti-apoptotic effects. x-mol.netnih.gov These results suggest that this compound may have tissue-protective effects by targeting these pathways in the context of TBI. x-mol.netnih.gov

Studies on Specific Organ Systems (e.g., Renal, Cardiac)

Preclinical investigations have explored this compound's impact on renal and cardiac systems. Studies have shown that intravenous administration of this compound in hypertensive individuals can lead to a reduction in renal vascular tone and an increase in renal perfusion. This effect is associated with a decrease in blood pressure and an increase in heart rate and renal blood flow. nih.gov Concurrently, levels of noradrenaline and adrenaline increase, while dopamine (B1211576) levels are suppressed. nih.gov Renin and angiotensin II are mildly stimulated, and aldosterone (B195564) levels show a marked increase. nih.gov The rise in aldosterone may be linked to the withdrawal of dopaminergic tone. nih.gov

In the context of ischemia-reperfusion (I/R) renal injuries, this compound has demonstrated the ability to aid in recovery. wikipedia.org It can reduce inflammatory response, apoptosis, and act as an antioxidant through various pathways. wikipedia.org Oxidative stress, indicated by malondialdehyde (MDA) levels, plays a role in I/R injuries. wikipedia.org this compound has been found to treat I/R injuries, particularly those stemming from autophagy, apoptosis, and inflammation, by elevating levels of superoxide (B77818) dismutase (SOD), total antioxidant status (TAS), and glutathione (B108866) peroxidase (GPx) within the cell. wikipedia.org

Regarding cardiac function, this compound has shown potential in preclinical and limited clinical studies in patients with cardiac dysfunction. It has been reported to improve myocardial oxygen consumption, systemic vascular resistance, left ventricular function, cardiac output, and pulmonary capillary wedge pressure. nih.gov

Reproductive Toxicity Studies in Animal Models

Studies on the reproductive toxicity of this compound have been conducted in animal models, including mice, rats, and rabbits. nih.gov These studies have indicated that this compound exhibits reproductive toxicity without causing teratogenicity. e-lactancia.org While significant toxic effects and species-specific functional disturbances, such as the inhibition of the estrus cycle in rats, were observed, this compound was not found to be teratogenic. nih.gov The development and reproductive capacity of the F1 generation in these studies were not affected. nih.gov

Preclinical developmental and reproductive toxicity studies in laboratory animals are conducted to predict potential adverse effects on human reproductive health and development. nih.gov Animal models, including transgenic animals, are used to evaluate pharmacological activity, pharmacokinetics, dosimetry, and safety. windows.net

Mutagenicity and Carcinogenicity Assessments

Assessments of this compound's mutagenic and carcinogenic potential have been performed in preclinical studies. In bacterial studies, such as the AMES test and the host-mediated assay, this compound did not exhibit mutagenic characteristics. e-lactancia.org Investigations on human lymphocytes and the bone marrow metaphase test in mice also yielded no evidence of mutagenicity. e-lactancia.org A test of DNA repair on rat hepatocytes was negative. e-lactancia.org

Carcinogenic studies conducted in mice and rats over periods of 18 and 24 months, respectively, provided no indications relevant to humans of tumor-inducing potential. e-lactancia.org However, special studies in rats and mice revealed that this compound was found to raise prolactin levels. e-lactancia.org In rodents, elevated prolactin levels can stimulate the growth of mammary tissue. e-lactancia.org

Guidelines for carcinogenicity testing of pharmaceuticals generally recommend long-term studies in rodents (mice and rats) for compounds intended for continuous clinical use for at least 6 months. core.ac.uk These studies typically span 18-24 months. who.int

Preclinical Toxicity Findings

Study TypeAnimal Model(s)Key FindingsCitation
Renal/Cardiac System StudiesHypertensive humans, Animal models (I/R injury)Reduced renal vascular tone, increased renal perfusion, improved cardiac parameters (in limited studies) wikipedia.orgnih.gov
Reproductive Toxicity StudiesMice, Rats, RabbitsReproductive toxicity observed, but not teratogenic; no effect on F1 generation development/reproduction nih.gove-lactancia.org
Mutagenicity AssessmentsBacteria, Human lymphocytes, Mice, RatsNo mutagenic characteristics observed in standard tests; negative DNA repair test e-lactancia.org
Carcinogenicity AssessmentsMice, RatsNo human-relevant tumor-inducing potential in long-term studies; elevated prolactin in rodents e-lactancia.org

Clinical Research and Therapeutic Applications of Urapidil

Hypertension Management

Urapidil has been extensively studied for its role in both acute and chronic management of high blood pressure. Its efficacy has been demonstrated in scenarios ranging from hypertensive crises to the long-term control of essential hypertension.

Treatment of Hypertensive Crises and Emergencies

Hypertensive crises, encompassing both emergencies and urgencies, require prompt and controlled reduction of blood pressure to prevent or mitigate target organ damage. Intravenous this compound is recognized as an effective agent in these critical situations. empendium.comdovepress.com Studies have shown its rapid onset of action, allowing for a significant reduction in blood pressure within minutes of administration. clinicaterapeutica.it

Research indicates that this compound is a safe and effective option for managing hypertensive emergencies, including those associated with ischemic stroke. clinicaterapeutica.it A retrospective study on prehospital interventions for hypertensive crises suggested that this compound's use as a first-line agent may be a superior choice compared to its administration after other antihypertensive drugs have been used. empendium.com

Long-Term Management of Essential Hypertension

For the chronic treatment of essential hypertension, oral formulations of this compound have been evaluated in multicenter studies. These studies demonstrate its utility in providing stable, long-term blood pressure control. In a study involving outpatients with essential hypertension (World Health Organization stages I or II), this compound was administered for one year or more, either as monotherapy or in combination with a thiazide diuretic. medpath.com

In both monotherapy and combination therapy groups, diastolic blood pressure was significantly reduced by week 4 of treatment, with further reductions observed at week 12, and this effect was maintained up to week 52. medpath.com The responder rate, indicating successful blood pressure control, was high in both treatment arms, reaching 82.9% for monotherapy and 78.4% for combination therapy. medpath.com Another study focused on patients with severe hypertension who were not adequately controlled with a combination of a diuretic and another antihypertensive agent. The addition of this compound to their regimen for eight weeks or more resulted in a responder rate of 73.5%, without affecting the pulse rate. medpath.com

Comparative Studies with Other Antihypertensive Agents

The therapeutic value of this compound has been further elucidated through comparative studies against other commonly used antihypertensive agents. These trials provide crucial data on its relative efficacy and specific clinical advantages.

Comparative research between this compound and Nicardipine (B1678738), a dihydropyridine (B1217469) calcium channel blocker, has been conducted in specific clinical settings, such as severe pre-eclampsia and in patients with aortic disease.

In a preliminary randomized controlled trial involving 18 women with severe pre-eclampsia, both this compound and Nicardipine were effective in achieving the therapeutic blood pressure goal within two hours. nih.gov A retrospective study of 120 patients with acute aortic disease found that while Nicardipine achieved the target blood pressure level more quickly, its use was associated with a greater need for the beta-blocker esmolol. amegroups.orgnih.gov A prospective observational study in intensive care units involving 197 patients investigated the oxygenation effects of the two drugs. nih.gov Hypoxemia was observed to be more prevalent in the Nicardipine group (66%) compared to the this compound group (32%). nih.gov

Table 1: this compound vs. Nicardipine: Comparative Clinical Findings

Metric This compound Nicardipine Study Context
Time to Target BP Slower Faster (median 18 vs. 32 min) Acute Aortic Disease amegroups.orgnih.gov
Additional Esmolol Use Lower Higher Acute Aortic Disease amegroups.orgnih.gov
Incidence of Hypoxemia 32% 66% Intensive Care Unit nih.gov

This compound has been compared to Nitroglycerin, an organic nitrate (B79036) vasodilator, particularly in hypertensive patients with acute heart failure. A meta-analysis of seven randomized controlled trials concluded that this compound treatment demonstrated better clinical safety features than Nitroglycerin in this patient population. nih.govmdpi.com

The analysis revealed that the this compound group showed greater improvements in several clinical indexes, including left ventricular ejection fraction, systolic blood pressure, and cardiac index, when compared to the Nitroglycerin group. nih.gov While both drugs effectively lower blood pressure, one study found that this compound is more effective than Nitroglycerin in maintaining renal blood flow in patients experiencing hypertensive urgencies. In contrast, another analysis showed the two treatments were comparable regarding their effects on diastolic blood pressure and heart rate.

Table 2: this compound vs. Nitroglycerin: Comparative Clinical Outcomes in Hypertensive Patients with Acute Heart Failure

Parameter This compound Group Nitroglycerin Group Finding
Left Ventricular Ejection Fraction Better Improvement Less Improvement Statistically Significant (P<0.05) nih.gov
Systolic Blood Pressure Better Improvement Less Improvement Statistically Significant (P<0.05) nih.gov
Cardiac Index Better Improvement Less Improvement Statistically Significant (P<0.05) nih.gov
Diastolic Blood Pressure Comparable Comparable Not Statistically Significant (P>0.05)
Heart Rate Comparable Comparable Not Statistically Significant (P>0.05)

The management of severe hypertension in pregnancy is critical for both maternal and fetal outcomes. This compound has been studied as an alternative to Dihydralazine (B103709), a long-standing agent for this indication.

In a randomized controlled pilot study involving 33 pregnant patients with severe hypertension, both intravenous this compound and intravenous Dihydralazine effectively achieved blood pressure control within 30 minutes. clinicaterapeutica.itnih.gov The study noted no statistically significant differences in the effects of the two drugs on blood pressure and heart rate over the 4-hour study period. clinicaterapeutica.itnih.gov However, another randomized controlled study with 26 women found that the maternal heart rate in the Dihydralazine group was higher than in the this compound group at the end of the observation period, and concluded that the hemodynamic effects of this compound were more predictable. amegroups.org A multicentre study involving 42 patients also concluded that this compound treatment proved to be better controllable and showed better tolerability than Dihydralazine.

Table 3: this compound vs. Dihydralazine: Comparative Findings in Severe Hypertension in Pregnancy

Feature This compound Dihydralazine Study Findings
Efficacy in BP Control Effective Effective Both achieved control within 30 mins clinicaterapeutica.itnih.gov
Predictability of Hemodynamic Effects More predictable Less predictable This compound considered superior amegroups.org
Controllability Better Poorer This compound recommended as an alternative
This compound versus Prazosin (B1663645)

Clinical investigations comparing this compound and prazosin, both alpha-1 adrenoceptor antagonists, have revealed comparable efficacy in blood pressure reduction, with nuanced differences in their hemodynamic and neurohumoral effects.

A multicenter, double-blind comparative study involving 412 outpatients with mild to moderate essential hypertension demonstrated similar responder rates for both this compound and prazosin. In the monotherapy arm, 64.1% of patients in the this compound group and 64.0% in the prazosin group responded to treatment. When used in combination with thiazide diuretics, the responder rates were 66.7% for the this compound group and 65.0% for the prazosin group. Notably, neither drug induced significant changes in heart rate.

Further research has elucidated the differing effects of the two drugs on sympathetic nervous system activity. For similar reductions in blood pressure, this compound has been observed to cause a lesser degree of tachycardia compared to prazosin. nih.gov This is attributed to this compound's additional central sympatholytic effect, mediated by the stimulation of serotonin (B10506) 5-HT1A receptors, which is not a characteristic of prazosin. researchgate.net Studies in healthy volunteers have shown that while both drugs have similar vasodilating effects, sympathetic stimulation is less pronounced and parasympathetic stimulation is greater after this compound administration. researchgate.net Despite these differences, both drugs have been shown to increase plasma norepinephrine (B1679862) in a similar manner. researchgate.net

Comparative Clinical Trial Data: this compound vs. Prazosin
ParameterThis compoundPrazosinReference
Responder Rate (Monotherapy)64.1%64.0% researchgate.net
Responder Rate (Combination with Thiazide)66.7%65.0% researchgate.net
Heart Rate ChangeNo significant changeNo significant change researchgate.net
Tachycardia InductionLess pronouncedMore pronounced nih.gov
This compound versus Beta-Blockers (Acebutolol, Metoprolol (B1676517), Atenolol)

Comparative studies have shown that this compound has an antihypertensive efficacy comparable to that of beta-blockers, with distinct effects on heart rate and hemodynamic responses to exercise.

In a double-blind, randomized study comparing this compound with atenolol (B1665814) in 43 patients with essential hypertension, both drugs produced a significant fall in supine and standing blood pressure over an 8-week period. This compound decreased supine blood pressure from 164/109 mmHg to 150/96 mmHg, while atenolol reduced it from 167/111 mmHg to 146/94 mmHg. There was no significant difference in the blood pressure-lowering effects between the two drugs. However, a marked reduction in heart rate was observed in the atenolol group, a typical effect of beta-blockade, whereas no significant change in heart rate was seen with this compound.

Similarly, a comparison with metoprolol in 40 patients with mild essential hypertension found that both drugs significantly reduced blood pressure. Metoprolol, as expected, also reduced heart rate, an effect not observed with this compound. During bicycle exercise, the increases in systolic blood pressure and heart rate were not affected by this compound, whereas metoprolol blunted both of these responses. In a study of hypertensive patients who were non-responders to nifedipine (B1678770) monotherapy, the addition of either this compound or metoprolol resulted in a significant and comparable reduction in blood pressure. The addition of this compound led to a blood pressure reduction of 16.6/13.6 mmHg, while the addition of metoprolol resulted in a decrease of 15.1/14.0 mmHg. Interestingly, the combination of this compound with nifedipine showed a therapeutic advantage in patients over 60 years old and was associated with more favorable effects on serum lipids and glucose compared to the metoprolol combination.

While detailed head-to-head clinical trial data for acebutolol (B1665407) is less readily available in recent literature, overview articles of clinical trials with this compound have included acebutolol in the list of comparator drugs against which this compound has shown responder rates of 40% to 70%, a range considered typical for various antihypertensive monotherapies. nih.gov

Comparative Clinical Trial Data: this compound vs. Beta-Blockers
ParameterThis compoundAtenololMetoprololReference
Supine Blood Pressure Reductionfrom 164/109 to 150/96 mmHgfrom 167/111 to 146/94 mmHgSignificant reduction nih.gov
Heart Rate ChangeNo significant changeMarked reductionReduced nih.govnih.gov
Blood Pressure Reduction (added to Nifedipine)16.6/13.6 mmHg-15.1/14.0 mmHg semanticscholar.org
This compound versus ACE Inhibitors (Captopril)

This compound has demonstrated antihypertensive efficacy equivalent to the angiotensin-converting enzyme (ACE) inhibitor captopril (B1668294) in the management of mild to moderate essential hypertension.

In a large multicenter, double-blind, randomized, parallel-group study involving 295 patients, the effects of this compound and captopril were compared over a 12-week period. At the end of the treatment period, both drugs produced a significant and identical reduction in mean supine blood pressure, from an initial value of 175/103 mmHg to 154/89 mmHg in the this compound group and 154/90 mmHg in the captopril group. The responder rate, defined as a supine diastolic blood pressure of 90 mmHg or less, was 62% for this compound and 58% for captopril, a difference that was not statistically significant. Heart rate remained virtually unchanged in both treatment groups throughout the study. These findings indicate that this compound and captopril, despite their different mechanisms of action, are equally effective in controlling blood pressure.

Comparative Clinical Trial Data: this compound vs. Captopril
ParameterThis compoundCaptoprilReference
Initial Supine Blood Pressure175/103 mmHg175/103 mmHg nih.gov
Final Supine Blood Pressure154/89 mmHg154/90 mmHg nih.gov
Responder Rate (DBP ≤ 90 mmHg)62%58% nih.gov
Heart Rate ChangeVirtually unchangedVirtually unchanged nih.gov
This compound versus Calcium Channel Blockers (Nifedipine, Nitrendipine)

Clinical trials have established that this compound is an effective antihypertensive agent, with a therapeutic profile that is comparable to that of calcium channel blockers such as nifedipine and nitrendipine (B1678957).

In the treatment of hypertensive urgencies, intravenous this compound has been shown to be more effective than sublingual nifedipine . A prospective study found that 92% of patients responded to a single dose of intravenous this compound, whereas only 70% responded to a single dose of sublingual nifedipine. In the context of acute postoperative hypertension, a retrospective analysis of 215 patients revealed that intravenous this compound resulted in a significantly greater reduction in both systolic (12.1%) and diastolic (8.6%) blood pressure compared to sublingual nifedipine (5.9% and 5.2%, respectively). The rate of adequate antihypertensive effect was also significantly higher with this compound (68%) compared to nifedipine (35.8%).

While specific, detailed comparative trial data for nitrendipine is limited in recent publications, overview articles summarizing the clinical development of this compound consistently list nitrendipine as a comparator. These overviews report that in trials against various established antihypertensives, including nitrendipine, oral this compound demonstrated responder rates in the range of 40% to 70%. nih.gov This places its efficacy as a monotherapy on par with other commonly used antihypertensive drug classes.

Comparative Clinical Trial Data: this compound vs. Nifedipine in Hypertensive Urgencies
ParameterThis compound (intravenous)Nifedipine (sublingual)Reference
Responder Rate (Single Dose)92%70%
Systolic Blood Pressure Reduction (Postoperative)12.1%5.9%
Diastolic Blood Pressure Reduction (Postoperative)8.6%5.2%
Rate of Adequate Antihypertensive Effect (Postoperative)68%35.8%
This compound versus Clonidine (B47849)

Comparative studies between this compound and clonidine, both of which possess central antihypertensive actions, have shown differences in their efficacy and side effect profiles.

In a double-blind, cross-over trial involving 11 hypertensive outpatients, clonidine was found to be more effective in reducing both systolic and diastolic blood pressure in supine and standing positions, as well as during isometric exercise. This compound also significantly decreased standing diastolic blood pressure and systolic blood pressure at the end of isometric exercise, but to a lesser extent than clonidine. However, this compound was associated with fewer side effects.

In healthy volunteers, a comparison of the hemodynamic effects of a single oral dose of this compound, prazosin, and clonidine revealed that the sympathoinhibitory effect of this compound is less marked than that of clonidine. researchgate.net Clonidine decreased blood pressure and plasma norepinephrine, whereas this compound, similar to prazosin, caused a decrease in systemic vascular resistance index with an increase in norepinephrine. researchgate.net

Comparative Clinical Trial Data: this compound vs. Clonidine
ParameterThis compoundClonidineReference
Antihypertensive EffectWeakerMore potent
Side EffectsFewerMore frequent
Sympathoinhibitory EffectLess markedMore marked researchgate.net

This compound in Specific Clinical Conditions

Intravenous this compound has been extensively studied and has proven to be an effective and safe therapeutic option in various acute and critical care settings where rapid blood pressure control is required.

Hypertensive Emergencies: In the management of hypertensive emergencies, intravenous this compound has been shown to be as effective as sodium nitroprusside. A randomized, prospective clinical study in an emergency department setting found that 89% of patients treated with this compound responded within 90 minutes, compared to 97% of those treated with sodium nitroprusside, a statistically insignificant difference. However, this compound was associated with a significantly lower incidence of blood pressure re-elevation during a 4-hour follow-up period and fewer major side effects.

Perioperative Hypertension: this compound is frequently used to manage hypertensive episodes during and after surgery. Its rapid onset of action and short half-life make it a suitable agent for this indication. In the preoperative management of patients with pheochromocytoma, a condition characterized by excessive catecholamine secretion, intravenous this compound has been used successfully to control blood pressure and prevent hemodynamic instability during tumor resection.

Acute Heart Failure: In elderly patients with hypertension and acute decompensated heart failure, intravenous this compound has demonstrated benefits beyond blood pressure reduction. A multicenter, randomized controlled trial comparing this compound with nitroglycerin found that this compound was associated with better blood pressure control, improved cardiac systolic function, and fewer adverse events such as headache and tachycardia. nih.govnih.gov A meta-analysis of seven randomized controlled trials confirmed that this compound was superior to nitroglycerin in improving left ventricular ejection fraction and other cardiac function parameters in this patient population. researchgate.net

Acute Ischemic Stroke: The role of blood pressure management in acute ischemic stroke is complex, and clinical practices can vary. This compound is one of the intravenous antihypertensive agents used in this setting, particularly in certain regions. The recent INTERACT4 trial, conducted in China, investigated the effects of early, ambulance-delivered blood pressure reduction with intravenous this compound in patients with suspected acute stroke. The findings suggested a beneficial effect in hemorrhagic stroke but a detrimental effect in ischemic stroke, highlighting the importance of accurate stroke sub-type diagnosis before initiating aggressive blood pressure lowering. semanticscholar.org

This compound in Specific Clinical Conditions: Key Findings
Clinical ConditionComparatorKey FindingsReference
Hypertensive EmergenciesSodium NitroprussideEqually effective in blood pressure reduction; this compound associated with less blood pressure re-elevation and fewer side effects.
Perioperative HypertensionN/A (observational)Effective in controlling hypertensive surges, particularly in pheochromocytoma surgery.
Acute Heart Failure (in elderly)NitroglycerinThis compound showed better blood pressure control, improved cardiac systolic function, and fewer adverse events. nih.govresearchgate.netnih.gov
Acute Ischemic StrokeUsual CareEarly, aggressive blood pressure lowering with this compound may be detrimental in ischemic stroke. semanticscholar.org

Perioperative Hypertension Management

This compound is utilized in the management of perioperative hypertension, including in specific, high-risk procedures such as the surgical resection of pheochromocytoma, a rare catecholamine-secreting tumor. nih.gov The primary goal in this setting is to prevent significant hemodynamic instability, characterized by hypertensive surges during anesthetic induction and tumor manipulation, followed by potential hypotension after tumor removal. nih.gov

The pharmacological properties of this compound, particularly its short elimination half-life, are considered advantageous in the perioperative period. This characteristic may help prevent prolonged hypotension after the tumor is resected. nih.gov Clinical experience suggests that intravenous this compound can be a safe and effective option for managing the hemodynamic fluctuations associated with pheochromocytoma surgery. nih.gov In some cases, intravenous this compound infusion is initiated preoperatively and continued intraoperatively to control hypertensive episodes. nih.gov Studies have reported its use in controlling hypertensive surges during tumor dissection. nih.gov Its competitive, selective α1-adrenergic antagonism allows for a titratable response, which is crucial in a setting where blood pressure can change rapidly. nih.gov

Hypertension in Pregnancy (Pre-eclampsia/Eclampsia)

This compound is employed in the management of severe hypertension associated with pre-eclampsia. The therapeutic objective is to control dangerously high blood pressure to prevent maternal complications like encephalopathy and hemorrhage. nih.gov

Clinical studies have shown that intravenous this compound can effectively control blood pressure in pregnant women with pre-eclampsia. nih.govresearchgate.net In a prospective study involving 100 women with severe pregnancy-associated hypertension, treatment with injectable this compound alone was effective in 80% of cases, defining efficacy as lowering blood pressure to 150/100 mmHg or below. researchgate.netnih.gov In the remaining 20% of cases, which included the most severe forms of pre-eclampsia, achieving blood pressure control required the addition of other agents. researchgate.netnih.gov

A randomized controlled study comparing this compound to dihydralazine in 26 women with pre-eclampsia found that both drugs achieved effective blood pressure control. nih.gov However, the hemodynamic effects of this compound were noted to be more predictable than those of dihydralazine. nih.govresearchgate.net Given that pre-eclampsia is associated with heightened sympathetic activity, the use of an alpha-1 adrenoceptor antagonist like this compound is considered a rational therapeutic approach. nih.gov Research suggests that this compound appears to be a preferable option over dihydralazine for managing hypertension in pre-eclampsia due to its reliable effects. nih.govresearchgate.net

Acute Heart Failure with Hypertension

This compound is used in the treatment of acute heart failure (AHF) accompanied by hypertension. Its therapeutic action in this context is linked to its ability to reduce elevated total peripheral resistance, a key hemodynamic issue in both hypertension and congestive heart failure. nih.gov By lowering this resistance, this compound unloads the left ventricle. nih.gov

In a multicenter, randomized controlled trial involving elderly patients (>60 years) with hypertension and acute heart failure, intravenous this compound was compared with nitroglycerin. nih.govresearchgate.net The results indicated that the this compound group achieved significantly lower mean systolic blood pressure compared to the nitroglycerin group (110.1±6.5 mm Hg vs. 126.4±8.1 mm Hg, p=0.022) without inducing reflex tachycardia. nih.govresearchgate.net A meta-analysis of seven randomized controlled trials further supported these findings, concluding that this compound treatment demonstrated better clinical safety features than traditional treatment with nitroglycerin for hypertensive patients with acute heart failure. tandfonline.comresearchgate.netnih.gov

Impact on Cardiac Systolic Function (LVEF, NT-proBNP)

This compound has been shown to positively impact markers of cardiac systolic function in patients with acute heart failure and hypertension. In a randomized controlled trial comparing this compound to nitroglycerin, patients receiving this compound demonstrated improved cardiac function. nih.gov

After seven days of treatment, the this compound group had a significantly improved left ventricular ejection fraction (LVEF) compared to the nitroglycerin group (62.2±3.4% vs. 51.0±2.4%, p=0.032). nih.govresearchgate.net Furthermore, levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP), a biomarker for heart failure severity, were significantly lower in the this compound group (3311.4±546.1 ng/mL vs. 4879.1±325.7 ng/mL, p=0.027). nih.govresearchgate.net A meta-analysis also found that this compound was superior to nitroglycerin in improving both LVEF and NT-proBNP levels. nih.gov In another study, intracoronary administration of this compound in patients with acute myocardial infarction who experienced the no-reflow phenomenon after percutaneous coronary intervention (PCI) resulted in significantly increased LVEF at 6-month follow-up compared to a control group. nih.gov

Comparison of Cardiac Function Markers in AHF Patients Treated with this compound vs. Nitroglycerin
ParameterThis compound GroupNitroglycerin GroupP-valueSource
LVEF (%)62.2 ± 3.451.0 ± 2.40.032 nih.govresearchgate.net
NT-proBNP (ng/mL)3311.4 ± 546.14879.1 ± 325.70.027 nih.govresearchgate.net
Hemodynamic Effects (Cardiac Index, Pulmonary Artery Wedge Pressure)

The administration of this compound in patients with congestive heart failure leads to significant hemodynamic changes. nih.gov Acute administration increases the cardiac index and decreases mean pulmonary artery wedge pressure (PAWP) and systemic vascular resistance by approximately 30%. nih.gov These effects are beneficial in unloading the failing left ventricle. nih.gov

Studies have shown that in patients with congestive heart failure, this compound administration results in a small reduction in pulmonary artery pressure and capillary wedge pressure. nih.gov A meta-analysis comparing this compound and nitroglycerin in patients with acute heart failure found that the this compound group demonstrated a better cardiac index. tandfonline.comnih.gov These acute hemodynamic benefits have been observed to be preserved during long-term treatment. nih.gov

Acute Stroke and Intracerebral Hemorrhage

Intravenous this compound is considered a potential therapeutic option in the management of hypertension associated with acute stroke and intracerebral hemorrhage (ICH). nih.govresearchgate.net The management of blood pressure in acute hypertensive ICH is a subject of ongoing research, as both high and low blood pressure levels are linked to poor outcomes. clinicaltrials.gov Several clinical trials have indicated that reducing blood pressure in the acute phase of ICH may be associated with decreased hematoma expansion. clinicaltrials.gov

This compound is recognized as a drug of choice in the acute period of cerebrovascular disease. zaslavsky.com.ua Its mechanism, involving both peripheral α1-adrenoceptor blockade and central nervous system activity, allows for blood pressure reduction without causing compensatory tachycardia. zaslavsky.com.ua In the context of acute hypertensive cerebral hemorrhage, this compound is used to control blood pressure effectively. nih.gov It is considered to have a good antihypertensive effect through both peripheral and central actions. nih.gov One study noted that in the Intensive Blood Pressure Reduction in Acute Cerebral Haemorrhage (INTERACT) trial, 47% of patients randomized to intensive blood pressure reduction were treated with this compound. taylorandfrancis.com

Benign Prostatic Hyperplasia (BPH) and Associated Symptoms

This compound, as an alpha-1 adrenergic antagonist, is effective in treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). nih.gov The mechanism involves the blockade of alpha-1 adrenoceptors, which are prevalent in the prostate, leading to smooth muscle relaxation and improved urinary flow. nih.gov

A systematic review and meta-analysis of studies involving 142 patients concluded that this compound is an effective medication for relieving LUTS in individuals with BPH. nih.gov The analysis demonstrated significant improvements in several key parameters:

International Prostate Symptom Score (IPSS): A mean difference of -5.57. nih.gov

Nocturia: A mean difference of -0.7. nih.gov

Residual Urine Rate: A mean difference of -6.97. nih.gov

Average Flow Rate: A mean difference of 2.04. nih.gov

Maximum Flow Rate: A mean difference of 4.29. nih.gov

A multicenter, double-blind, placebo-controlled trial involving 214 patients with BPH found that a daily dosage of 60 mg of this compound was the most beneficial. nih.gov In this study, the group receiving the highest dose of this compound showed a significant decrease in the residual urine rate compared to the placebo group. nih.gov Both average and maximum urinary flow rates also improved significantly in the medium- and high-dose this compound groups. nih.gov

Effect of this compound on BPH-Associated Lower Urinary Tract Symptoms (Meta-Analysis Results)
ParameterMean Difference (MD)95% Confidence Interval (CI)P-valueSource
International Prostate Symptom Score (IPSS)-5.57-7.98 to -3.16&lt;0.00001 nih.gov
Nocturia-0.70-1.16 to -0.240.003 nih.gov
Residual Urine Rate-6.97-12.57 to -1.370.01 nih.gov
Average Flow Rate2.040.52 to 3.560.008 nih.gov
Maximum Flow Rate4.290.58 to 8.010.02 nih.gov

Sympathetic Crashing Acute Pulmonary Edema

Sympathetic Crashing Acute Pulmonary Edema (SCAPE) is a severe form of acute heart failure characterized by a sudden and dramatic increase in sympathetic nervous system activity, leading to intense peripheral vasoconstriction, a rapid rise in blood pressure, and the shifting of fluid into the pulmonary alveoli. The primary therapeutic goal in SCAPE is the rapid reduction of both cardiac preload and afterload.

This compound has been investigated as a therapeutic option in this critical setting due to its dual mechanism of action: peripheral α1-adrenoceptor antagonism, which leads to arterial vasodilation and afterload reduction, and central 5-HT1A receptor agonism, which is thought to reduce sympathetic tone. agn.science This central action may offer an advantage by directly targeting the pathophysiological sympathetic surge characteristic of SCAPE. agn.science

Clinical research comparing this compound to standard therapies like nitroglycerin has shown promising results. In a randomized study of hypertensive patients with pulmonary edema, the group treated with this compound demonstrated a more significant reduction in blood pressure compared to the nitroglycerin group upon admission. nih.gov This hemodynamic improvement in the this compound group was also associated with a better respiratory and metabolic status, including higher PO2 and pH values and lower serum lactate (B86563) levels. nih.gov The study concluded that this compound is a valuable alternative to nitroglycerin for patients presenting with pulmonary edema and systemic hypertension. nih.gov

A case report detailed the successful use of intravenous this compound in a patient with SCAPE, where it was administered alongside non-invasive ventilation and morphine. agn.science The patient showed rapid improvement, suggesting that this compound's effect on afterload is a key component of its efficacy. agn.science While high-dose nitroglycerin is a cornerstone of SCAPE management, research indicates that this compound is more effective than low-dose nitroglycerin. agn.science However, comparative data between this compound and the high-dose nitroglycerin protocols currently recommended for SCAPE are not yet available. agn.science

Table 1: Comparative Effects of this compound vs. Nitroglycerin on Admission in Hypertensive Pulmonary Edema Patients

ParameterThis compound Group (Mean ± SD)Nitroglycerin Group (Mean ± SD)P-value
Systolic Blood Pressure (mmHg)155 ± 30179 ± 330.0002
Diastolic Blood Pressure (mmHg)82 ± 1793 ± 190.001
Serum Lactate2.2 ± 1.63.9 ± 2.70.0001
PO275 ± 2566 ± 170.036
pH7.33 ± 0.087.29 ± 0.090.042

Data sourced from a randomized, prospective clinical study comparing the effects of nitroglycerin and this compound in 112 patients with hypertensive crises and pulmonary edema. nih.gov

Impact on Metabolic Parameters

Glucose Metabolism Studies

The impact of antihypertensive agents on glucose metabolism is a critical consideration, particularly in patients with or at risk for diabetes mellitus. This compound has been shown in multiple studies to have a neutral to beneficial effect on glucose homeostasis. nih.govnih.gov Unlike some other classes of antihypertensives, such as certain beta-blockers and thiazide diuretics, this compound does not appear to adversely affect glucose or insulin (B600854) levels. emcrit.org

Research in an experimental model of streptozotocin-induced diabetes in rats demonstrated that this compound did not have a hyperglycemic effect, even at high doses. droracle.aie-century.us In fact, treatment with higher doses of this compound (20 mg/kg and 60 mg/kg) for seven days resulted in a significant reduction in mean glucose concentrations compared to diabetic controls. droracle.aie-century.us

Furthermore, a comparative study was conducted in hypertensive non-responders to nifedipine monotherapy, where either this compound or metoprolol was added to the treatment regimen. emcrit.org The results showed that plasma glucose levels were unchanged after the addition of this compound, whereas they were significantly increased in the group that received metoprolol. emcrit.org When patients who had been on metoprolol were switched to this compound, the negative effects on glucose were abolished. emcrit.org

Table 2: Summary of this compound's Effects on Glucose Metabolism from Select Studies

Lipid Profile Modulation

Similar to its effects on glucose metabolism, this compound has demonstrated a favorable profile regarding its impact on lipid parameters. Alpha-1-adrenoceptor antagonists as a class are recognized for their potential to confer benefits on lipid profiles, and this compound aligns with this characteristic. nih.gov

In a study of patients with mild-to-moderate essential hypertension, treatment with this compound resulted in a significant increase in HDL-cholesterol. nih.gov Total cholesterol, LDL-cholesterol, and triglycerides levels were not modified by the treatment. nih.gov This suggests a beneficial shift in the lipid profile without adverse effects on other lipid components. nih.gov

A notable comparative study involving hypertensive patients who were non-responders to nifedipine monotherapy provided further evidence of this compound's positive effects. emcrit.org When this compound was added to nifedipine, there were significant reductions in both total cholesterol and LDL-cholesterol. emcrit.org In contrast, the addition of the beta-blocker metoprolol led to a significant rise in these parameters. emcrit.org The HDL/total cholesterol ratio was significantly increased in the this compound group but remained unmodified in the metoprolol group. emcrit.org Serum triglycerides did not change with this compound but increased significantly with metoprolol. emcrit.org Upon switching patients from metoprolol to this compound, the negative effects on cholesterol and triglycerides were reversed. emcrit.org

Table 3: this compound vs. Metoprolol Effects on Lipid Profile (Added to Nifedipine Therapy)

Lipid ParameterThis compound + Nifedipine GroupMetoprolol + Nifedipine GroupBetween-Group Difference
Total CholesterolSignificantly reduced (p < 0.001)Significantly increased (p = 0.001)Statistically significant (p < 0.01)
LDL-CholesterolSignificantly reduced (p < 0.001)Significantly increased (p = 0.001)Statistically significant (p < 0.01)
HDL/Total Cholesterol RatioSignificantly increased (p < 0.01)UnmodifiedStatistically significant (p = 0.005)
TriglyceridesNo changeSignificantly increased (p < 0.001)Not statistically significant

Data from a randomized, open-label, controlled study in 273 hypertensive non-responders to nifedipine SR monotherapy. emcrit.org

Renal Hemodynamic and Functional Effects

Renal Blood Flow and Vascular Resistance

A randomized, placebo-controlled crossover study in patients with uncomplicated essential hypertension found that intravenous this compound significantly increased renal blood flow. agn.sciencee-century.us This effect is attributed to a fall in renal vascular tone. agn.sciencee-century.us Importantly, this improvement in renal perfusion occurs even as systemic blood pressure is effectively lowered. agn.sciencee-century.us

Studies have consistently shown that despite the reduction in arterial blood pressure, key markers of renal function such as glomerular filtration rate (GFR) and creatinine (B1669602) clearance remain unchanged or are not adversely affected during this compound therapy. nih.gov In one study, effective renal plasma flow, glomerular filtration rate, and renal vascular resistance were all unaltered by treatment in patients with mild-to-moderate hypertension. nih.gov Another investigation involving hypertensive patients with both normal and impaired renal function concluded that this compound effectively lowers blood pressure with no deterioration in renal function. A comparative study also noted that this compound better maintains renal blood flow than nitroglycerin in patients experiencing hypertensive urgencies.

Table 4: Summary of this compound's Effects on Renal Hemodynamics

StudyPatient PopulationEffect on Renal Blood Flow/Plasma FlowEffect on Renal Vascular ResistanceEffect on GFR/Creatinine Clearance
de Leeuw PW, et al. agn.sciencee-century.usUncomplicated essential hypertensionSignificantly increasedDecreasedNot specified
Pupita F, et al. nih.govMild-to-moderate essential hypertensionUnalteredUnalteredUnaltered
Wójcicki J, et al.Hypertension with normal and impaired renal functionRenal plasma flow unchangedNot specifiedGlomerular filtration rate unchanged
van der Stroom JG, et al. nih.govEssential hypertensionSignificantly increasedSignificantly decreasedNot specified

Effects on Renin-Angiotensin System and Aldosterone (B195564)

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid balance. The vasodilatory effect of this compound can lead to a compensatory, albeit generally mild, activation of this system.

In a placebo-controlled crossover study, the acute intravenous administration of this compound in hypertensive patients resulted in a mild stimulation of renin and angiotensin II. agn.sciencee-century.us However, a more pronounced and significant increase in aldosterone levels was observed. agn.sciencee-century.us The authors hypothesized that the rise in aldosterone might be partially related to a concurrent suppression of dopamine (B1211576) levels caused by the drug. e-century.us

Another study similarly found that following an injection of this compound, plasma renin activity increased, but in this case, there was no change in plasma aldosterone levels. In a separate investigation, treatment with this compound did not significantly modify plasma renin activity or aldosterone levels.

The collective findings suggest that while this compound's primary blood pressure-lowering effect can trigger a response from the RAAS, the stimulation of renin and angiotensin II appears to be modest. The effect on aldosterone has been more variable across different studies, with reports of significant increases or no change. agn.sciencee-century.us

Table 5: Effects of this compound on RAAS Components

StudyPlasma Renin ActivityAngiotensin IIAldosterone
de Leeuw PW, et al. agn.sciencee-century.usMildly stimulatedMildly stimulatedIncreased markedly/significantly
Wójcicki J, et al.IncreasedNot measuredNo change
M'Buyamba-Kabangu JR, et al.Not significantly modifiedNot measuredNot significantly modified

Impact on Renal Impairment and Creatinine Levels

Clinical investigations into the effects of this compound on renal function have consistently demonstrated its favorable profile, particularly in patients with pre-existing renal impairment. Studies indicate that the administration of this compound for blood pressure control does not lead to a deterioration of renal function.

Research involving hypertensive patients with chronic renal failure has shown that despite a significant reduction in arterial blood pressure following intravenous this compound administration, key indicators of renal health, such as renal plasma flow and glomerular filtration rate (GFR), remain unchanged. nih.gov This preservation of renal hemodynamics is a crucial finding, suggesting that this compound's vasodilatory effect does not compromise renal perfusion.

Further comparative studies have reinforced these findings. In a study comparing the effects of this compound with enalaprilat (B1671235) in patients experiencing a complicated hypertensive crisis, there were no significant changes observed in the glomerular filtration rate in either treatment group. elpub.ru Another investigation focused on patients with mild-to-moderate essential hypertension also concluded that treatment with this compound did not alter the effective renal plasma flow, glomerular filtration rate, filtration fraction, or renal vascular resistance. nih.gov Similarly, creatinine clearance was reported to be unaltered by this compound treatment in this patient cohort. nih.gov

Table 1: Summary of this compound's Effect on Renal Function Parameters

Parameter Study Population Key Finding Reference
Glomerular Filtration Rate (GFR) Hypertensive patients with chronic renal failure Remained unchanged despite a fall in blood pressure. nih.gov
Renal Plasma Flow Hypertensive patients with chronic renal failure Remained unchanged despite a fall in blood pressure. nih.gov
Glomerular Filtration Rate (GFR) Patients with complicated hypertensive crisis No significant changes observed. elpub.ru
Creatinine Clearance Patients with mild-to-moderate essential hypertension Unaltered by treatment. nih.gov
Effective Renal Plasma Flow Patients with mild-to-moderate essential hypertension Unaltered by treatment. nih.gov

| Renal Vascular Resistance | Patients with mild-to-moderate essential hypertension | Unaltered by treatment. | nih.gov |

Oxygenation Effects in Critical Care

In the critical care setting, where the management of hemodynamics and the maintenance of adequate tissue oxygenation are paramount, this compound has demonstrated beneficial effects on gas exchange compared to other antihypertensive agents. The choice of an antihypertensive drug in critically ill patients can be influenced by its potential to affect pulmonary gas exchange, particularly through the mechanism of hypoxic pulmonary vasoconstriction.

A prospective, observational study involving 197 intensive care unit patients compared the oxygenation effects of this compound and nicardipine for the treatment of acute arterial hypertension. The study found that hypoxemia was significantly less prevalent in the cohort treated with this compound. nih.gov Specifically, 32% of patients in the this compound group experienced hypoxemia, compared to 66% in the nicardipine group. nih.gov

Another study investigated the effects of this compound and sodium nitroprusside on gas exchange in patients with congestive heart failure. While both drugs produced similar hemodynamic improvements, arterial PO2 decreased significantly with sodium nitroprusside but remained unchanged with this compound. nih.gov The study suggested that gas exchange and ventilation-perfusion relationships are altered to a lesser extent with this compound. nih.gov

Further research in patients who developed hypertension following coronary artery bypass grafting also compared this compound with sodium nitroprusside. This study noted that the application of sodium nitroprusside led to a significant increase in the alveoloarterial oxygen difference and venous admixture, with a corresponding significant decrease in PaO2. nih.gov In contrast, these parameters showed no significant changes after the administration of this compound. nih.gov

These findings indicate that this compound has a more favorable profile regarding its effects on oxygenation in critically ill patients, potentially by preserving the physiological mechanisms that match pulmonary perfusion to ventilation.

Table 2: Comparative Oxygenation Effects of this compound in Critical Care

Comparison Drug Patient Population Key Findings for this compound Reference
Nicardipine Intensive care unit patients with acute arterial hypertension Significantly lower prevalence of hypoxemia (32% vs. 66%). nih.gov
Sodium Nitroprusside Patients with congestive heart failure Arterial PO2 remained unchanged; less alteration of gas exchange and ventilation-perfusion relationships. nih.gov

| Sodium Nitroprusside | Patients with hypertension after coronary artery bypass grafting | No significant changes in alveoloarterial oxygen difference or venous admixture; PaO2 was not significantly decreased. | nih.gov |

Adverse Events and Safety Profile Research

Incidence and Nature of Adverse Reactions in Clinical Trials

Clinical trials and multicenter studies involving Urapidil have provided data on the frequency and type of adverse reactions experienced by patients. Common adverse reactions reported include dizziness, headache, nausea, and occasionally tiredness and gastric disorders. These symptoms are often transient, tending to occur during the initial phases of therapy and diminishing with continued treatment. nih.govpsu.edu Adverse effects are generally considered to be primarily a consequence of the reduction in blood pressure. nih.govpsu.edu

In a comparative study of this compound and Captopril (B1668294) for treating mild hypertension, side effects considered definitely, probably, or possibly drug-related occurred in 28.8% of patients in the this compound group. The most frequent adverse events were dizziness, nausea, and headache, similar to those observed in the Captopril group (11.5%). oup.com No severe side effects were reported with either drug at the doses administered in this study. oup.com

Data from comparative trials and multicenter open trials involving over 9000 patients treated for periods ranging from 4 weeks up to 3 years indicate that the incidence of side effects for this compound ranged from 6.6% to 38%. psu.edu

Here is a summary of common adverse reactions:

Adverse ReactionNatureIncidence in Clinical Trials (Range)
DizzinessTransientCommon
HeadacheTransientCommon
NauseaTransientCommon
TirednessOccasional
Gastric DisordersOccasional

Orthostatic Dysregulation and Hemodynamic Stability

This compound's effects on orthostatic regulation and hemodynamic stability have been a subject of research. While this compound acts as an α1-adrenoceptor antagonist, which could potentially lead to orthostatic hypotension, studies have investigated this effect. wikipedia.orgnih.gov

Intravenous administration of this compound in patients with essential hypertension resulted in a reduction in mean arterial pressure mediated by decreased total peripheral resistance. nih.gov This hypotensive effect was associated with blunted Valsalva overshoot and orthostatic hypotension, suggesting peripheral arteriolar and venular dilation. nih.gov

In a study comparing this compound and Metoprolol (B1676517), no cases of orthostatic hypotension were observed during this compound administration, despite its alpha1-blocking action. nih.gov However, orthostatic dysregulation has been occasionally reported as an adverse reaction in overviews of clinical trials. nih.gov First-dose hypotension and orthostatic hypotension have been rarely reported. psu.edu

Perioperative management of pheochromocytoma with intravenous this compound aimed to prevent hemodynamic instability. dergipark.org.trendocrinolrespract.orgresearchgate.net In one study, this compound infusion was initiated and gradually increased until patients experienced dizziness or their orthostatic systolic blood pressure dropped below 90 mm Hg. endocrinolrespract.orgoskar-bordeaux.fr Another study noted that while nicardipine (B1678738) caused reflex tachycardia, it was not observed with this compound or labetalol (B1674207). aphrc.org However, in a study comparing intravenous antihypertensive drugs for severe hypertension, three episodes of hypotension occurred during this compound administration, leading to its discontinuation in those cases. aphrc.org

Comparative Safety with Other Antihypertensives

The safety profile of this compound has been compared with various other antihypertensive agents in clinical trials.

In a comparison with Captopril for mild hypertension, the incidence and severity of side effects were reported to be of a similar order of magnitude, with dizziness, nausea, and headache being common to both. oup.com No severe side effects were observed with either drug in this study. oup.com

When compared to Metoprolol in patients with mild essential hypertension, side effects were rare and negligible with both drugs. nih.gov Blood pressure was significantly reduced by both, but heart rate was reduced only by Metoprolol. nih.gov

A meta-analysis comparing this compound and nitroglycerin in hypertensive patients with acute heart failure found that the this compound group showed better clinical safety in regard to certain clinical indexes and health complications. nih.gov However, creatinine (B1669602) levels were worse in the this compound group. nih.gov The effects on diastolic blood pressure and heart rate were comparable between the two treatments. nih.gov Another study in older adults with hypertension and acute heart failure indicated that intravenous this compound was associated with fewer adverse side effects compared to intravenous nitroglycerin. nih.gov

In a study evaluating intravenous antihypertensive drugs for severe hypertension, this compound was deemed less favorable compared to nicardipine and labetalol due to a lower success rate relative to the frequency of adverse effects, specifically noting instances of hypotension that led to discontinuation. aphrc.org

Comparative incidence of side effects with other reference drugs in multicenter trials ranged from 7.5% (Metoprolol) to 44% (alpha-methyldopa), while this compound's incidence ranged from 6.6% to 38%. psu.edu

Potential Drug Interactions

Potential drug interactions with this compound have been investigated. This compound can interact with various other medications, potentially affecting its effectiveness or increasing the risk of adverse effects. patsnap.com

One notable interaction is with other antihypertensive agents, such as beta-blockers, calcium channel blockers, or other alpha-adrenergic antagonists, where concurrent use can increase the risk of hypotension. patsnap.com Careful monitoring and dosage adjustments are necessary when this compound is combined with these medications. patsnap.com

This compound can also interact with medications affecting the central nervous system. patsnap.com For instance, combining this compound with antidepressants, particularly monoamine oxidase inhibitors (MAOIs), may lead to an exaggerated hypotensive effect. patsnap.com Combining this compound with sedatives or alcohol can enhance its central effects, increasing the risk of dizziness and fainting. patsnap.com

Interactions with drugs that affect the cytochrome P450 enzyme system, particularly CYP2D6, are also important. patsnap.com Medications that inhibit or induce these enzymes can alter this compound's metabolism, potentially leading to increased toxicity or reduced efficacy. patsnap.com

A review of clinical pharmacology noted that this compound has a pharmacokinetic interaction with cimetidine (B194882), which inhibits N-dealkylation, aromatic hydroxylation, and sulfoxidation. psu.edu Combined administration with cimetidine results in a doubling of the parent compound in the urine, although the plasma half-life of this compound is not affected. psu.edu

Long-Term Safety and Tolerability

Long-term safety and tolerability of this compound have been assessed in clinical studies. Multicenter open trials have involved patients treated with this compound for periods up to 3 years, contributing to the understanding of its long-term profile. psu.edu

Studies have suggested that oral this compound is generally well tolerated when used as second-line therapy in patients whose blood pressure is inadequately controlled with other agents. researchgate.net Adverse events in clinical trials have tended to be mild and transient, often occurring early in treatment. researchgate.net

Plasma concentrations of glucose, urate, cholesterol, triglycerides, and potassium have been reported not to change during long-term treatment with this compound in some studies. psu.edu However, in patients with non-insulin-dependent diabetes, this compound has shown a statistically significant improvement in plasma glucose, cholesterol, and triglycerides levels. psu.edu

While specific dedicated long-term safety studies with very extended follow-up periods were not prominently detailed in the search results, the inclusion of data from trials lasting up to 3 years in safety assessments suggests that this compound demonstrates acceptable tolerability over these intermediate to longer durations. psu.edu Ongoing or future long-term studies, such as open-label extension studies for other antihypertensives, highlight the continued interest in evaluating the extended safety and tolerability of such medications. ucsd.edu

Advanced Research Methodologies and Future Directions

Advanced Receptor Binding and Functional Assays

Advanced receptor binding and functional assays are crucial for elucidating the precise interactions of Urapidil and its analogues with their target receptors, particularly α1-adrenoceptors and 5-HT1A receptors. These studies utilize techniques such as radioligand binding assays to determine binding affinities (Ki values) and functional assays to assess agonist or antagonist activity and potency (EC50/IC50 values). nih.govresearchgate.netunc.edu

Studies have investigated the binding properties of this compound and its derivatives to different receptor subtypes. For instance, research using radioligands like ³H-prazosin for α1-adrenoceptors and ³H-8-OH-DPAT for 5-HT1A receptors has provided insights into the affinity and potency of these compounds. researchgate.netnih.gov These assays help to differentiate the activity of this compound and its analogues at various receptor subtypes, contributing to a better understanding of their pharmacological profiles. researchgate.netnih.gov

Data from receptor binding studies can be presented in tables showing the affinity (Ki) or inhibition constant (IC50) values of this compound and its analogues for different receptors.

CompoundReceptor SubtypeRadioligandIC50/Ki (mol/l)Reference
This compoundα1-adrenoceptor³H-Prazosin5 x 10⁻⁸ - 8 x 10⁻⁷ researchgate.netnih.gov
5-Methyl-Urapidilα1-adrenoceptor³H-Prazosin5 x 10⁻⁸ - 8 x 10⁻⁷ researchgate.netnih.gov
This compound5-HT1A³H-8-OH-DPAT4 x 10⁻⁹ - 4 x 10⁻⁷ researchgate.netnih.gov
5-Methyl-Urapidil5-HT1A³H-8-OH-DPAT4 x 10⁻⁹ - 4 x 10⁻⁷ researchgate.netnih.gov

Functional assays, such as measuring the inhibition of forskolin-stimulated cAMP accumulation for receptors negatively coupled to adenylyl cyclase, are employed to determine the functional activity of ligands at specific receptors. researchgate.netunc.edu These assays are essential for classifying compounds as agonists, partial agonists, or antagonists and for determining their potency in a cellular context. nih.govresearchgate.net

Neuroimaging Techniques for Central Effects

Neuroimaging techniques are valuable tools for investigating the central effects of this compound, particularly its interaction with central nervous system (CNS) receptors and its influence on neural activity related to blood pressure regulation. While specific neuroimaging studies directly on this compound in humans using techniques like fMRI or PET were not prominently found in the search results, research in animal models has provided insights into its central actions.

Experimental studies in anesthetized cats have utilized techniques such as microinjection into specific brain nuclei and monitoring of arterial blood pressure and heart rate to determine the brain sites of action for this compound's antihypertensive effect. nih.gov These studies have indicated that this compound can act within the CNS to decrease central sympathetic outflow. nih.gov Specifically, microinjection of this compound into the rostral part of the nucleus reticularis lateralis (rLRN) has been shown to produce an antihypertensive effect. nih.gov

Furthermore, studies investigating the effects of this compound on neurotransmitter release in CNS tissue in vitro, using techniques like electrically evoked tritium (B154650) outflow from preincubated slices, have provided information on its interactions with noradrenaline, acetylcholine, and dopamine (B1211576) release. nih.gov These studies contribute to understanding the neurochemical basis of this compound's central actions.

Future research could potentially leverage advanced neuroimaging techniques in humans to visualize the binding of labeled this compound or its analogues to α1-adrenoceptors and 5-HT1A receptors in the brain and to assess changes in brain activity patterns associated with blood pressure control following this compound administration. Neuroimaging research units are equipped to conduct such studies, focusing on CNS changes and assessing the efficacy of therapies. hsr.it

Pharmacogenomics and Personalized Medicine Approaches

Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, is increasingly relevant in the context of personalized medicine. ijpsjournal.comjuniperpublishers.comnih.gov While specific comprehensive pharmacogenomic studies on this compound were not detailed in the search results, the principles of pharmacogenomics can be applied to optimize this compound therapy.

Genetic variations in genes encoding drug-metabolizing enzymes, drug transporters, and drug targets, such as adrenergic receptors and serotonin (B10506) receptors, can influence the pharmacokinetics and pharmacodynamics of this compound. ijpsjournal.comnih.gov Identifying these genetic biomarkers could help predict individual responses to this compound, identify patients who may be at higher risk of adverse effects, or determine optimal dosing strategies. ijpsjournal.comjuniperpublishers.com

Personalized medicine approaches aim to tailor therapies based on individual genetic profiles and other factors, leading to improved therapeutic outcomes and reduced adverse reactions. ijpsjournal.comjuniperpublishers.comnih.gov Pharmacogenomic testing has the potential to guide clinicians in selecting appropriate antihypertensive agents, including this compound, and adjusting dosages based on a patient's genetic makeup. juniperpublishers.com

Future research in this area could involve large-scale studies to identify genetic polymorphisms associated with variability in this compound's efficacy and safety. This information could then be used to develop pharmacogenomic-guided prescribing guidelines for this compound. Pharmacists play a vital role in integrating pharmacogenomic information into clinical practice to optimize medication management. soeagra.com

Novel Formulations and Delivery Systems (e.g., Transdermal)

Research into novel formulations and drug delivery systems aims to improve the pharmacokinetic profile, patient compliance, and targeted delivery of this compound. Transdermal drug delivery systems, such as patches, offer a non-invasive route of administration that can provide sustained drug release and avoid first-pass metabolism. nih.govresearchgate.net

While the search results did not provide specific details on transdermal formulations of this compound, the development of transdermal systems for other drugs involves overcoming the barrier properties of the stratum corneum. nih.govglobalresearchonline.netturkjps.org This can be achieved through various strategies, including the use of penetration enhancers, novel vesicular carriers like transferosomes or niosomes, or physical enhancement techniques such as iontophoresis or microneedles. nih.govglobalresearchonline.netturkjps.orgwiley.com

Studies on the formulation and evaluation of transdermal systems for other compounds, such as famciclovir, demonstrate the methodologies involved, including the preparation and characterization of vesicular carriers, ex vivo permeation studies, and skin irritation tests. turkjps.org Applying these advanced formulation techniques to this compound could lead to the development of a transdermal patch, offering a convenient alternative for long-term blood pressure management.

Novel delivery systems are also being explored for other routes of administration, such as the development of this compound hydrochloride-PLLA microspheres for sustained release. researchgate.net The in vitro release kinetics of such formulations can be studied to assess their potential for controlled drug delivery. researchgate.net

Development of this compound Analogues (e.g., 5-Methyl-Urapidil)

The development and investigation of this compound analogues aim to identify compounds with improved potency, selectivity, or pharmacokinetic properties. 5-Methyl-Urapidil is one such analogue that has been studied for its pharmacological characteristics. researchgate.netnih.govontosight.aisigmaaldrich.com

Research has shown that 5-Methyl-Urapidil is a potent ligand at 5-HT1A recognition sites and also exhibits affinity for α1-adrenoceptors. researchgate.netnih.govontosight.aisigmaaldrich.com Comparative studies of this compound and its analogues, including 5-acetyl and 5-formylthis compound, have investigated their affinities for various receptors using radioligand binding assays. researchgate.netnih.gov

CompoundReceptor SubtypePotency Order (decreasing)Reference
5-Methyl-Urapidil5-HT1A> 5-formyl-urapidil ≥ 5-acetyl-urapidil > this compound researchgate.netnih.gov
5-Methyl-Urapidilα1-adrenoceptor> 5-acetyl-urapidil > 5-formyl-urapidil ≥ this compound researchgate.netnih.gov

Studies have also investigated the hypotensive effects of 5-Methyl-Urapidil, suggesting that a significant component of its effect is mediated through the stimulation of 5-HT1A receptors in specific brain regions like the subretrofacial nucleus. psu.edu The development of analogues allows for the exploration of the structure-activity relationship of this compound and the potential for developing more targeted therapies.

Investigation of Novel Therapeutic Indications

Beyond its established use in hypertension, research is exploring novel therapeutic indications for this compound based on its pharmacological profile, particularly its α1-adrenoceptor antagonism and 5-HT1A receptor agonism.

Studies have investigated the potential application of this compound in the treatment of lower urinary tract symptoms (LUTS) in patients with benign prostatic hyperplasia (BPH). nih.gov A meta-analysis of studies in BPH patients indicated that this compound significantly improved symptoms such as the International Prostate Symptom Score (IPSS), nocturia, residual urine rate, average flow rate, and maximum flow rate. nih.gov

This compound has also been investigated in the context of acute heart failure, particularly in hypertensive patients. dovepress.comresearchgate.nete-century.use-century.usnih.govnih.gov Studies have compared the effects of intravenous this compound with nitroglycerin in elderly patients with hypertension and acute heart failure, assessing clinical indexes, cardiac function, and blood pressure control. dovepress.comresearchgate.nete-century.use-century.usnih.govnih.gov These studies suggest potential benefits of this compound in improving cardiac function parameters like left ventricular ejection fraction (LVEF) and reducing N-terminal prohormone of brain natriuretic peptide (NT-proBNP) levels. dovepress.come-century.use-century.usnih.gov

The potential role of this compound in other conditions where α1-adrenoceptor or 5-HT1A receptor modulation may be beneficial is an area of ongoing research. This could include conditions related to sympathetic nervous system overactivity or disorders involving serotonin pathways.

Large-Scale Randomized Controlled Trials

Large-scale randomized controlled trials (RCTs) are essential for confirming the efficacy and safety of this compound for its established and potential novel indications in larger and more diverse patient populations. While several studies have investigated this compound, the need for more high-quality, large-scale RCTs has been highlighted in various contexts. nih.govdovepress.comresearchgate.netnih.govmednexus.org

RCTs comparing this compound with other antihypertensive agents or placebos are necessary to provide robust evidence of its comparative effectiveness and long-term outcomes. Studies have been conducted comparing this compound to nitroglycerin in patients with acute heart failure, providing valuable data on clinical indexes and cardiac function. dovepress.comresearchgate.nete-century.use-century.usnih.govnih.gov

The design and execution of large-scale RCTs require careful consideration of patient selection, randomization, blinding, control groups, and outcome measures. mednexus.org These trials are crucial for generating the evidence needed to support changes in clinical practice guidelines and to fully understand the role of this compound in various therapeutic settings. The limited quantity and quality of some current RCTs underscore the need for further large-scale studies to confirm findings and provide a more comprehensive evaluation of this compound treatment. nih.gov

Study TypeFocusKey Findings (Examples)Need for Further ResearchReferences
Meta-analysis (RCTs & Obs.)This compound for LUTS in BPHSignificant improvement in IPSS, nocturia, flow rates.High-quality, large-scale RCTs needed to confirm. nih.gov
RCTsThis compound vs. Nitroglycerin in Acute HF (HTN)Better BP control, improved LVEF, lower NT-proBNP with this compound.More large-scale RCTs needed for comprehensive evaluation. dovepress.comresearchgate.nete-century.use-century.usnih.govnih.gov

Large-scale RCTs are also important for investigating the potential of this compound in novel indications and for exploring its effects in specific patient subgroups.

Post-Marketing Surveillance and Real-World Evidence Studies

Post-marketing surveillance (PMS), also known as Clinical Phase 4, is a critical stage in the lifecycle of a pharmaceutical product, occurring after regulatory approval and market release lindushealth.com. Unlike pre-market clinical trials which are conducted under controlled conditions with selected patient populations, PMS and real-world evidence (RWE) studies gather data on drug performance in diverse, real-world settings lindushealth.comppd.com. This allows for the monitoring of a drug's safety, effectiveness, and utilization patterns across a broader patient spectrum and over extended periods lindushealth.comcarragroup.org. RWE is derived from the analysis of real-world data (RWD), which can originate from various sources such as electronic health records, medical claims, disease registries, and observational studies nih.goveuropa.eu.

For this compound, post-marketing and observational studies contribute to understanding its use and outcomes in routine clinical practice. While pre-marketing trials establish initial efficacy and safety, real-world studies can provide complementary information on how this compound performs in a wider population, including patients with comorbidities or those on concomitant medications, who might have been excluded from controlled trials nih.govsjtu.edu.cn.

Observational studies have been conducted to assess the effectiveness of this compound in specific patient populations and conditions. For instance, a meta-analysis that included both randomized controlled trials (RCTs) and clinical observational studies investigated the efficacy of this compound in treating lower urinary tract symptoms (LUTS) in male patients with benign prostatic hyperplasia (BPH) nih.gov. This analysis found that this compound significantly improved several parameters, including the International Prostate Symptom Score (IPSS), nocturia, residual urine rate, average flow rate, and maximum flow rate nih.gov. However, the analysis noted the need for more high-quality, large-scale RCTs to further confirm these findings, highlighting the role of observational data in generating hypotheses and providing supportive evidence nih.gov.

Another area where observational data contributes is in understanding the use of intravenous this compound in conditions like acute heart failure in older hypertensive patients. Early observational studies in both animals and humans suggested potential benefits of this compound on cardiac output nih.gov. While randomized controlled trials are considered the gold standard for efficacy, observational studies can provide insights into the drug's performance in less controlled, real-world scenarios nih.govcochrane.orgpcronline.com.

Real-world evidence studies for this compound can also explore its effectiveness as a second-line therapy or in combination with other antihypertensive agents in patients whose blood pressure is not adequately controlled researchgate.net. Such studies, often observational in nature, have suggested that oral this compound is effective in this context and may offer benefits beyond blood pressure control, such as improvements in glucose and lipid metabolism in hypertensive patients with co-occurring diabetes and/or hyperlipidemia researchgate.net.

The methodologies employed in post-marketing surveillance and real-world evidence studies for this compound can include various approaches such as spontaneous reporting, registry studies, and the analysis of electronic health records nih.govfgk-cro.com. These methods are crucial for gathering data on the drug's performance in a large and varied patient population over an extended period carragroup.org. The data collected through these surveillance activities and observational studies can inform regulatory decisions, update product labeling, and enhance the understanding of this compound's place in therapy in real-world clinical practice lindushealth.comeuropa.eufgk-cro.com.

Below is a summary of effectiveness findings from the meta-analysis on this compound for LUTS in BPH, which included observational studies:

ParameterMean Difference (MD)95% Confidence Interval (CI)P-value
International Prostate Symptom Score (IPSS)-5.57-7.98 to -3.16<0.00001
Nocturia-0.70-1.16 to -0.240.003
Residual Urine Rate-6.97-12.57 to -1.370.01
Average Flow Rate2.040.52 to 3.560.008
Maximum Flow Rate4.290.58 to 8.010.02
Residual Urine Volume-35.93-78.62 to 6.760.10

Note: This table is based on data extracted from a meta-analysis that included observational studies and RCTs on this compound for LUTS in BPH nih.gov.

These real-world data points, derived partly from observational studies, demonstrate the practical effectiveness of this compound in improving symptoms associated with BPH in a clinical setting nih.gov. The continued collection and analysis of real-world data through post-marketing surveillance and dedicated RWE studies remain important for a comprehensive understanding of this compound's long-term performance and utility in diverse patient populations.

Q & A

Q. What are the primary pharmacological mechanisms underlying Urapidil’s antihypertensive effects, and how can these be experimentally validated?

this compound exerts dual mechanisms: peripheral α1-adrenoceptor blockade and central serotonin 5-HT1A receptor activation, leading to vasodilation and sympathoinhibition . To validate these, researchers should employ in vitro receptor-binding assays (e.g., radioligand competition studies for α1-adrenoceptors) and in vivo models measuring blood pressure responses after selective receptor antagonism (e.g., using 5-HT1A antagonists like WAY-100635). Electroencephalogram (EEG) or microdialysis in animal models can confirm central nervous system involvement .

Q. What are the standard outcome measures for evaluating this compound’s efficacy in acute heart failure (AHF) trials?

Key endpoints include:

  • Hemodynamic parameters : Systolic blood pressure (SBP), cardiac index (CI), left ventricular ejection fraction (LVEF) .
  • Biomarkers : NT-proBNP levels to assess cardiac stress .
  • Organ function : Liver enzymes (ALT/AST) and creatinine for renal safety . Trials should adhere to CONSORT guidelines, with stratified randomization for comorbidities like diabetes, where this compound’s safety profile is advantageous .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound’s plasma concentration and its observed therapeutic effects?

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is critical. This compound’s protein-binding kinetics may explain mismatches between total plasma levels and free drug availability . Researchers should:

  • Measure binding rate constants using equilibrium dialysis or ultrafiltration.
  • Develop a two-compartment model distinguishing bound vs. free drug.
  • Corrogate in vitro binding data with in vivo hemodynamic responses in animal models . Meta-analyses integrating small-sample data (e.g., subgroup analyses by renal/hepatic function) can further clarify dose-response relationships .

Q. What methodological strategies mitigate bias in meta-analyses comparing this compound to traditional therapies like nitroglycerin?

  • Strict inclusion criteria : Limit to randomized controlled trials (RCTs) with blinded outcome assessment .
  • Sensitivity analyses : Exclude studies with high risk of design flaws (e.g., unreported randomization methods).
  • Ethnic variability adjustment : Use mixed-effects models to account for geographic bias (e.g., Chinese vs. global populations) .
  • Publication bias assessment : Funnel plots and Egger’s test to detect missing studies .

Q. How should multi-center trials be designed to assess this compound’s efficacy across diverse populations?

  • PICO framework : Define Population (e.g., elderly hypertensive AHF patients), Intervention (this compound dosing protocols), Comparison (nitroglycerin/other vasodilators), Outcomes (30-day mortality, LVEF improvement) .
  • Ethnic stratification : Pre-specify subgroups by genetic/regional factors (e.g., CYP2D6 metabolizer status affecting drug clearance) .
  • Data harmonization : Centralized labs for biomarker analysis (NT-proBNP) to reduce inter-site variability .

Methodological Considerations

  • FINER criteria : Ensure questions are Feasible (e.g., access to protein-binding assays), Interesting (mechanistic novelty), Novel (comparisons with newer vasodilators), Ethical (renal/hepatic monitoring), and Relevant (clinical guidelines updates) .
  • Pre-registration : Submit analysis plans specifying statistical methods (e.g., Cox regression for survival outcomes) and handling of missing data (multiple imputation) before trial initiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urapidil
Reactant of Route 2
Reactant of Route 2
Urapidil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。